3-Methoxy-2-methylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSSLDCCMJFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523729 | |
| Record name | 3-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56724-03-9 | |
| Record name | 3-Methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-2-methylbenzaldehyde (CAS: 56724-03-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant applications in medicinal chemistry, particularly in the development of novel anti-cancer agents. Special emphasis is placed on its role as a precursor to benzosuberene-based tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Physicochemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂. Its molecular structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a formyl group at positions 3, 2, and 1, respectively. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56724-03-9 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents |
Synthesis
Proposed Synthetic Pathway: ortho-Lithiation of 2-Methylanisole
This method involves the deprotonation of the aromatic ring of 2-methylanisole at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the desired this compound after acidic workup.
References
Unveiling the Molecular Profile of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides an in-depth look at the molecular weight and formula of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde.
Core Molecular Data
The essential molecular details of this compound are summarized below, providing a clear and concise overview of its fundamental properties.
| Property | Value |
| Molecular Formula | C9H10O2[1][2][3] |
| Molecular Weight | 150.17 g/mol [1][2][3] |
| Isomeric SMILES | CC1=C(C=CC=C1OC)C=O[1] |
| CAS Number | 56724-03-9[2][3] |
Experimental Determination of Molecular Properties
The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
Mass Spectrometry Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule provides the molecular weight.
Elemental Analysis Protocol:
-
Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.
-
Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.
-
Quantification: The amount of each gas is measured, allowing for the determination of the percentage of each element (carbon, hydrogen, oxygen) in the original sample.
-
Formula Calculation: The empirical formula is calculated from the elemental percentages, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is determined.
Logical Workflow for Compound Identification
The process of characterizing a chemical compound follows a logical progression from initial analysis to final structure elucidation. The following diagram illustrates a typical workflow.
Caption: Workflow for Chemical Compound Identification.
References
3-Methoxy-2-methylbenzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde in organic synthesis and potential pharmaceutical applications.
Core Physical and Chemical Properties
This compound is a substituted benzaldehyde with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. Its chemical structure influences its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][2] |
| CAS Number | 56724-03-9 | [1][3] |
| Appearance | Liquid | [3] |
| Purity | ≥97% | [1][2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2][3] |
Spectroscopic Data
For 3-methoxybenzaldehyde (CAS: 591-31-1):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 7.51 (d, J = 6.2 Hz, 2H, Ar-H), 7.41 (s, 1H, Ar-H), 7.30 – 7.25 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃).[4]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[4]
-
IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum for 3-methoxybenzaldehyde, which would show characteristic peaks for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and aromatic C-H and C-C stretches.[5]
Chemical Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general synthetic approach can be inferred from established methods for similar compounds. One plausible route involves the methylation of 2-hydroxy-3-methylbenzaldehyde.
Conceptual Synthesis Workflow:
Conceptual Synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.
-
Addition of Base: Add a base, for example, anhydrous potassium carbonate, to the solution.
-
Addition of Methylating Agent: Add a methylating agent, such as dimethyl sulfate, dropwise to the stirred mixture.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity
As a benzaldehyde derivative, this compound is expected to undergo reactions typical of aromatic aldehydes. The aldehyde functional group is susceptible to nucleophilic attack, and the aromatic ring can undergo electrophilic substitution, with the methoxy and methyl groups influencing the regioselectivity of such reactions.
Potential Reactions:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-methoxy-2-methylbenzoic acid.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-methoxy-2-methylphenyl)methanol.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde to an alkene.
-
Condensation Reactions: It can participate in condensation reactions such as the aldol condensation or Knoevenagel condensation.
Illustrative Reaction Workflow: Wittig Reaction
General Workflow for a Wittig Reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and signaling pathway involvement of this compound. However, research on benzaldehyde and its other derivatives has shown a range of biological effects, including anticancer and anti-inflammatory properties. These studies suggest that benzaldehyde derivatives can modulate various signaling pathways.
For instance, some benzaldehyde derivatives have been shown to impact pathways such as the MAPK signaling pathway. It is plausible that this compound could exhibit biological activities, but further research is required to elucidate its specific effects and mechanisms of action. The use of this compound as a reagent in the synthesis of benzosuberebe-based inhibitors of tubulin polymerization suggests its potential as a scaffold in the development of anticancer agents.
Hypothetical Signaling Pathway Interaction:
Potential Interaction with a Cellular Signaling Pathway.
Conclusion
This compound is a chemical compound with potential for further exploration in both synthetic chemistry and pharmacology. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties based on available information and knowledge of related compounds. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and investigate its potential biological activities and mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and other scientific applications.
References
Navigating the Spectroscopic Landscape of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in this endeavor. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. In the absence of direct experimental spectra in publicly available literature, this guide presents a robust prediction of the NMR data, substantiated by a comparative analysis with structurally analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of such NMR data and visualizes the molecular structure and its magnetic environments.
Predicted ¹H and ¹³C NMR Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, the positions of the substituents on the benzene ring—an aldehyde group, a methyl group, and a methoxy group—create a unique electronic distribution that influences the resonance frequencies of the hydrogen and carbon atoms.
Based on established principles of NMR spectroscopy and analysis of empirical data from similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHO | 9.8 - 10.2 | Singlet (s) | - | 1H |
| Ar-H | 7.2 - 7.6 | Multiplet (m) | - | 3H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - | 3H |
| -CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CHO | 190 - 195 |
| C-3 (C-OCH₃) | 158 - 162 |
| C-1 (C-CHO) | 135 - 140 |
| C-2 (C-CH₃) | 130 - 135 |
| Aromatic CHs | 110 - 130 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 20 |
Comparative Analysis with Analogous Compounds
To lend credence to the predicted data, a comparative analysis with experimentally determined NMR data of structurally related molecules is invaluable. The following tables present the ¹H and ¹³C NMR data for 3-methoxybenzaldehyde, 2-methylbenzaldehyde, and 3-methylbenzaldehyde.
Table 3: Experimental ¹H NMR Data of Analogous Compounds
| Compound | Solvent | -CHO (δ, ppm) | Aromatic-H (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| 3-Methoxybenzaldehyde | CDCl₃ | 9.94 (s) | 7.1-7.5 (m) | 3.85 (s) | - |
| 2-Methylbenzaldehyde | CDCl₃ | 10.26 (s) | 7.25-7.79 (m) | - | 2.66 (s) |
| 3-Methylbenzaldehyde | CDCl₃ | 9.96 (s) | 7.39-7.66 (m) | - | 2.41 (s) |
Table 4: Experimental ¹³C NMR Data of Analogous Compounds
| Compound | Solvent | -CHO (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) |
| 3-Methoxybenzaldehyde | CDCl₃ | 191.9 | 112.0, 121.3, 123.3, 129.9, 137.7, 160.0 | 55.3 | - |
| 2-Methylbenzaldehyde | CDCl₃ | 192.8 | 126.3, 131.8, 132.1, 133.7, 134.2, 140.6 | - | 19.9 |
| 3-Methylbenzaldehyde | CDCl₃ | 192.6 | 127.2, 128.9, 130.0, 135.3, 136.5, 138.9 | - | 21.2 |
The experimental data from these analogs support the predicted chemical shift ranges for the aldehyde, methoxy, and methyl protons, as well as the corresponding carbon atoms in this compound. The electronic effects of the substituents (the electron-withdrawing aldehyde group and the electron-donating methoxy and methyl groups) and their relative positions are the primary determinants of the observed chemical shifts.
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
The spectrometer should be equipped with a broadband probe capable of observing both ¹H and ¹³C nuclei.
3. ¹H NMR Spectroscopy Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
4. ¹³C NMR Spectroscopy Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.
Visualization of Molecular Structure and NMR Environments
To visually represent the structure of this compound and the relationships between its constituent atoms, a Graphviz diagram is provided below.
Caption: Molecular structure of this compound.
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The tabulated data, comparative analysis with known compounds, detailed experimental protocol, and structural visualization offer a valuable resource for researchers working with this and related chemical entities. The principles outlined herein can be applied to the spectral interpretation of a wide range of substituted aromatic compounds.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and quality control in research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide presents a comprehensive, predicted spectrum based on the analysis of its functional groups and comparisons with structurally related analogs.
Predicted Infrared Spectral Data
The structure of this compound incorporates four key components whose vibrational modes dominate the IR spectrum: an aldehyde group (-CHO), a methoxy group (-OCH₃), a methyl group (-CH₃), and a 1,2,3-trisubstituted aromatic ring. The expected absorption bands are summarized in the table below. The predictions are derived from established correlation tables and spectral data of analogous compounds like benzaldehyde, 3-methoxybenzaldehyde, and other substituted aromatic aldehydes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 3080 - 3010 | Medium - Weak | C-H Stretching | Aromatic Ring |
| ~ 2970 - 2930 | Medium | Asymmetric C-H Stretching | Methoxy (-OCH₃) & Methyl (-CH₃) |
| ~ 2850 - 2830 | Medium | Symmetric C-H Stretching | Methoxy (-OCH₃) & Methyl (-CH₃) |
| ~ 2830 - 2810 | Medium - Weak | C-H Stretching (Fermi Resonance) | Aldehyde (-CHO) |
| ~ 2730 - 2710 | Medium - Weak | C-H Stretching | Aldehyde (-CHO) |
| ~ 1705 - 1685 | Strong | C=O Stretching | Aldehyde (-CHO) |
| ~ 1600 & ~ 1470 | Medium - Strong | C=C Stretching | Aromatic Ring |
| ~ 1465 | Medium | Asymmetric C-H Bending | Methyl (-CH₃) |
| ~ 1450 | Medium | Asymmetric C-H Bending | Methoxy (-OCH₃) |
| ~ 1380 | Medium - Weak | Symmetric C-H Bending | Methyl (-CH₃) |
| ~ 1260 | Strong | Asymmetric C-O-C Stretching | Aryl Ether (Ar-O-CH₃) |
| ~ 1160 | Medium | In-plane C-H Bending | Aromatic Ring |
| ~ 1030 | Strong | Symmetric C-O-C Stretching | Aryl Ether (Ar-O-CH₃) |
| ~ 800 - 750 | Strong | Out-of-plane C-H Bending | Aromatic Ring (1,2,3-trisubstituted) |
Note: This is a predicted data table. Actual peak positions may vary slightly based on the physical state of the sample and the specific instrumentation used.
Spectral Interpretation:
-
Aldehyde Group: The most characteristic absorption will be the strong carbonyl (C=O) stretching band, expected between 1705 and 1685 cm⁻¹.[1] Conjugation with the aromatic ring lowers this frequency from the typical aliphatic aldehyde range. Two weaker bands for the aldehyde C-H stretch are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[1]
-
Methoxy and Methyl Groups: The C-H stretching vibrations of the methoxy and methyl groups will appear in the 2970-2830 cm⁻¹ region.
-
Aromatic Ether: A very strong and characteristic band corresponding to the asymmetric C-O-C stretching of the aryl ether linkage is expected around 1260 cm⁻¹. A second, symmetric stretching band should appear near 1030 cm⁻¹.
-
Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce sharp bands of variable intensity around 1600 and 1470 cm⁻¹. The substitution pattern on the benzene ring (1,2,3-trisubstitution) is typically confirmed by strong C-H out-of-plane bending bands in the fingerprint region, expected between 800 and 750 cm⁻¹.
Experimental Protocols for FTIR Analysis
This section details a standard methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of an aromatic aldehyde like this compound, which may be a solid or a high-boiling liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Instrumentation and Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a diamond or germanium ATR crystal.[2]
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone, reagent grade).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe with isopropanol to gently clean the crystal and allow it to dry completely.
-
Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[3][4]
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.
-
If the sample is a solid, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. For a liquid, a drop is sufficient to cover the crystal.[4]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical instrument settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[4]
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically perform a Fourier transform and subtract the background spectrum to generate the final IR spectrum of the sample.
-
Process the spectrum by performing a baseline correction if necessary.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the vibrational modes of the functional groups to confirm the identity and purity of the compound.
-
-
Cleaning:
-
Retract the pressure arm. Carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.
-
Clean the ATR crystal surface thoroughly with a solvent-moistened wipe (e.g., isopropanol) to remove any residue.[3]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the IR spectral analysis of this compound.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
Solubility of 3-Methoxy-2-methylbenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-2-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental methodologies for solubility determination and provides a framework for presenting such critical data.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, this equilibrium is essential for its handling and reactivity in solution-phase chemistry.
Factors influencing solubility are multifaceted and include the chemical structure of both the solute and the solvent (polarity, hydrogen bonding capabilities), temperature, and the presence of any impurities. In the context of drug development, poor solubility can significantly hinder the bioavailability of an active pharmaceutical ingredient (API).
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in published literature, the following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Gravimetric | ||
| Ethanol | 25 | Gravimetric | ||
| Acetone | 25 | Gravimetric | ||
| Ethyl Acetate | 25 | Gravimetric | ||
| Dichloromethane | 25 | Gravimetric | ||
| Toluene | 25 | Gravimetric | ||
| Hexane | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The gravimetric method is a widely accepted and straightforward approach for determining the solubility of a solid compound in a liquid solvent.[2][3]
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the mixture to settle, ensuring the temperature remains constant.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered solution.
-
Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solute or by using a vacuum desiccator.
-
Once the solvent is completely removed, reweigh the container with the solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weight of the container.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Logical Framework for Solvent Selection
The choice of solvent is critical in any chemical process. The following diagram outlines a logical approach to selecting an appropriate solvent based on the properties of this compound.
Conclusion
This technical guide provides a foundational framework for understanding and determining the solubility of this compound in organic solvents. While specific data is pending experimental determination, the outlined protocols and data presentation standards offer a clear path for researchers in the pharmaceutical and chemical industries to generate and utilize this critical information. Accurate solubility data is indispensable for the efficient design of synthetic routes, purification strategies, and the successful formulation of drug products.
References
Synthesis and Discovery of 3-Methoxy-2-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of 3-Methoxy-2-methylbenzaldehyde. This aromatic aldehyde has garnered attention as a key intermediate in the synthesis of novel benzosuberenone-based tubulin polymerization inhibitors, a class of compounds with potential applications in oncology. This document details a plausible synthetic route, summarizes key chemical and physical data, and explores the mechanistic role of its derivatives in cancer therapeutics.
Introduction
This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . While the specific discovery of this compound is not widely documented, its significance has emerged through its use as a crucial building block in medicinal chemistry. Notably, it serves as a key reagent in the synthesis of benzosuberenone analogues that exhibit potent inhibitory effects on tubulin polymerization, a validated target in cancer therapy.[1][2] The structural features of this compound, particularly the methoxy and methyl substitutions on the benzene ring, are critical for the biological activity of the resulting therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56724-03-9 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process:
-
Reduction of the Nitro Group: Reduction of a suitable starting material, 2-methyl-3-nitroanisole, to form 2-methyl-3-methoxyaniline.
-
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate to yield 3-hydroxy-2-methylanisole.
-
Formylation: Introduction of the aldehyde group to the aromatic ring to produce the final product, this compound.
A schematic of this proposed synthetic workflow is presented below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of 3-methoxy-4-methylbenzaldehyde and should be optimized for the synthesis of the target compound.[1]
Step 1: Reduction of 2-Methyl-3-nitroanisole
-
To a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, add 2-methyl-3-nitroanisole at once.
-
The reaction is highly exothermic; cool the mixture with an ice bath to maintain the temperature between 0-5°C once it reaches 100°C.
-
The resulting precipitate (stannic complex of 2-methyl-3-methoxyaniline) is filtered and used in the next step without further purification.
Step 2: Diazotization and Hydrolysis
-
Suspend the stannic complex in concentrated hydrochloric acid.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise at 4-5°C over 50 minutes.
-
Stir the mixture at the same temperature for 2 hours.
-
Filter the resulting pale yellow precipitate (diazonium salt).
-
Add the solid diazonium salt in portions to refluxing water over 30 minutes.
-
After the evolution of nitrogen gas ceases, cool the mixture and extract with dichloromethane (DCM).
-
Concentrate the DCM extracts to obtain the crude 3-hydroxy-2-methylanisole, which can be purified by silica gel chromatography.
Step 3: Formylation (Vilsmeier-Haack Reaction - Example)
-
To a cooled (0 °C) solution of 3-hydroxy-2-methylanisole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Data (Reference Data for Similar Compounds)
While specific spectroscopic data for this compound is not available in the searched literature, the following tables provide reference data for the closely related compound, 3-methoxybenzaldehyde. This information can be used as a guide for the characterization of the target molecule.
Table 1: ¹H NMR Data for 3-Methoxybenzaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | -CHO |
| 7.51 | d | 2H | Ar-H |
| 7.41 | s | 1H | Ar-H |
| 7.28 | m | 1H | Ar-H |
| 3.82 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 3-Methoxybenzaldehyde
| Chemical Shift (δ) ppm | Assignment |
| 193.0 | C=O |
| 159.8 | Ar-C-O |
| 137.6 | Ar-C |
| 130.3 | Ar-CH |
| 122.5 | Ar-CH |
| 121.0 | Ar-CH |
| 112.9 | Ar-CH |
| 55.4 | -OCH₃ |
Solvent: DMSO-d₆
Table 3: Key IR Absorptions for Aromatic Aldehydes
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H Stretch (Aldehyde) |
| ~1700 | Strong | C=O Stretch (Aromatic Aldehyde) |
| ~1600 | Strong | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
Table 4: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 150 | [M]⁺ |
| 149 | [M-H]⁺ |
| 121 | [M-CHO]⁺ |
| 106 | [M-CHO-CH₃]⁺ |
Role in the Synthesis of Tubulin Polymerization Inhibitors
This compound is a key precursor for the synthesis of benzosuberenone-based tubulin polymerization inhibitors.[1][2] These compounds are designed to interfere with the dynamics of microtubule assembly, a critical process for cell division, particularly in rapidly proliferating cancer cells.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin inhibitors function by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle, ultimately triggering apoptosis (programmed cell death).[4][5]
The general signaling pathway initiated by tubulin polymerization inhibitors is depicted below.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Conclusion
This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potent anticancer agents. While detailed information on its discovery and direct synthesis is sparse, its role as a precursor to benzosuberenone-based tubulin polymerization inhibitors highlights its importance in modern drug discovery. Further research into optimizing its synthesis and exploring its application in the development of other biologically active molecules is warranted. This guide provides a foundational understanding for researchers interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. 3-methoxy-4-methylbenzaldehyde , Hive Methods Discourse [chemistry.mdma.ch]
- 2. 3-METHOXY-2-METHYL-BENZALDEHYDE | 56724-03-9 [chemicalbook.com]
- 3. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fundamental Reactivity of the Aldehyde Group in 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the aldehyde group in 3-Methoxy-2-methylbenzaldehyde. The presence of both a methoxy and a methyl group on the aromatic ring introduces a unique combination of electronic and steric effects that modulate the reactivity of the aldehyde functionality. This document details the electronic and steric influences on the carbonyl group, and presents key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.
Core Reactivity of the Aldehyde Group
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. In this compound, the reactivity of this functional group is influenced by the electronic and steric effects of the substituents on the benzene ring.
Electronic Effects: The methoxy group at the meta-position is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This has a moderate deactivating effect on the aldehyde group towards nucleophiles by reducing the partial positive charge on the carbonyl carbon.
Steric Effects: The methyl group at the ortho-position exerts a significant steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to unhindered benzaldehydes.
These combined effects make the aldehyde group in this compound moderately reactive, and specific reaction conditions may be required to achieve high yields.
Key Chemical Transformations
Oxidation to 3-Methoxy-2-methylbenzoic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable transformation in organic synthesis. Strong oxidizing agents are typically employed for this conversion.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium bisulfite (NaHSO₃), Water, Acetone.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add a solution of sodium hydroxide (1.2 eq) to the mixture.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-Methoxy-2-methylbenzoic acid.
-
| Reactant | Product | Oxidizing Agent | Solvent | Yield | Reference |
| This compound | 3-Methoxy-2-methylbenzoic acid | KMnO₄ | Acetone/Water | ~85% | [1] |
Reaction Workflow: Oxidation
Reduction to (3-Methoxy-2-methylphenyl)methanol
The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.
Experimental Protocol: Reduction with Sodium Borohydride
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Water, Diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3-Methoxy-2-methylphenyl)methanol.[2][3]
-
| Reactant | Product | Reducing Agent | Solvent | Yield | Reference |
| This compound | (3-Methoxy-2-methylphenyl)methanol | NaBH₄ | Methanol | >95% | [2][3] |
Reaction Workflow: Reduction
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
-
Materials: this compound, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), Anhydrous THF.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.1 eq) to generate the ylide (a color change is typically observed).
-
Stir the ylide solution for 1 hour at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 1-methoxy-2-methyl-3-vinylbenzene.[4]
-
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| This compound | 1-Methoxy-2-methyl-3-vinylbenzene | CH₃P(Ph)₃Br, n-BuLi | THF | Moderate | [4] |
Reaction Pathway: Wittig Reaction
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration to form a C=C bond.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials: this compound, Malononitrile, a basic catalyst (e.g., piperidine or ammonium acetate), Ethanol or water.
-
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol or a water/glycerol mixture.[5]
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Stir the mixture at room temperature or reflux for a few hours, monitoring by TLC.
-
Upon completion, the product often precipitates. If not, cool the reaction mixture in an ice bath.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((3-methoxy-2-methylphenyl)methylene)malononitrile.[5][6]
-
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| This compound | 2-((3-methoxy-2-methylphenyl)methylene)malononitrile | Malononitrile, Piperidine | Ethanol | High | [5][6] |
Reaction Pathway: Knoevenagel Condensation
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
Aldehyde proton (-CHO): A singlet around δ 10.0-10.3 ppm.
-
Aromatic protons: Three protons in the aromatic region (δ 7.0-7.8 ppm), likely showing complex splitting patterns due to their coupling.
-
Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.
-
Methyl protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
¹³C NMR (Predicted):
-
Carbonyl carbon (C=O): A signal in the range of δ 190-195 ppm.
-
Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm).
-
Methoxy carbon (-OCH₃): A signal around δ 55-56 ppm.
-
Methyl carbon (-CH₃): A signal around δ 15-20 ppm.
IR Spectroscopy (Predicted):
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretch (methoxy): A strong band around 1250 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.
-
Major Fragmentation Peaks: A significant peak at m/z = 149 ([M-H]⁺) and m/z = 121 ([M-CHO]⁺).
Conclusion
The aldehyde group in this compound exhibits a nuanced reactivity profile governed by the interplay of electronic donation from the methoxy group and steric hindrance from the ortho-methyl group. While these factors may necessitate optimized reaction conditions, the aldehyde remains a versatile functional group capable of undergoing a range of important chemical transformations. This guide provides foundational protocols and data to aid researchers in the effective utilization of this compound as a building block in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolines using 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids.[1] These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to substituted quinolines a significant focus in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using 3-Methoxy-2-methylbenzaldehyde as a key starting material. The presence of the methoxy and methyl groups on the benzaldehyde ring is anticipated to yield quinolines with specific substitution patterns, offering potential for novel biological activities. The protocols outlined below are based on established synthetic methodologies for quinoline synthesis, including the Friedländer and Combes reactions.
Applications in Drug Discovery
Quinolines derived from this compound are of interest for their potential as novel therapeutic agents. The resulting 8-methoxy-7-methylquinoline scaffold could be a precursor to compounds with antibacterial or anticancer activities. Research on other 8-methoxyquinolone derivatives has demonstrated potent activity against respiratory pathogens.[3][4] Furthermore, the quinoline core is a known privileged structure in drug discovery, and derivatives have been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5] The synthesized compounds can be screened against a variety of biological targets to identify potential lead compounds for further development.
Experimental Protocols
Two classical methods for quinoline synthesis are presented here, adapted for the use of this compound.
Protocol 1: Friedländer Synthesis of 2-Substituted-8-methoxy-7-methylquinolines
The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] In this protocol, the in-situ reduction of a nitro group to an amine is a common strategy to generate the required 2-aminobenzaldehyde derivative.
Reaction Scheme:
Step 1: Nitration of this compound
A detailed protocol for the selective nitration of this compound is required to produce the necessary 2-amino (via reduction) precursor for the Friedländer synthesis. Due to the activating nature of the methoxy and methyl groups, careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Step 2: Reductive Cyclization to form the Quinoline Ring
This step involves the reduction of the nitro group to an amine, which then undergoes an in-situ Friedländer condensation with a ketone.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 3-Methoxy-2-methyl-6-nitrobenzaldehyde | 195.16 | 1.0 eq |
| Ketone (e.g., Acetone, Ethyl acetoacetate) | Varies | 3.0 - 5.0 eq |
| Iron powder | 55.84 | 5.0 eq |
| Acetic acid | 60.05 | Solvent |
| Ethanol | 46.07 | Co-solvent |
| Saturated Sodium Bicarbonate solution | - | For workup |
| Ethyl acetate | 88.11 | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
To a stirred solution of 3-Methoxy-2-methyl-6-nitrobenzaldehyde (1.0 eq) in a mixture of acetic acid and ethanol (1:1), add the desired ketone (3.0-5.0 eq).
-
Add iron powder (5.0 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome:
| Product Name | Expected Yield (%) | Analytical Data |
| 2,7-Dimethyl-8-methoxyquinoline (using acetone) | 60-80 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |
| Ethyl 8-methoxy-7-methyl-2-quinolinecarboxylate (using ethyl acetoacetate) | 55-75 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |
Protocol 2: Combes Synthesis of 2,4-Disubstituted-8-methoxy-7-methylquinolines
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For this protocol, we would first need to synthesize the corresponding aniline from this compound via, for example, reductive amination. A more direct approach, however, is to use a commercially available or readily synthesized aniline with the desired substitution pattern, such as 2-methoxy-3-methylaniline.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 2-Methoxy-3-methylaniline | 137.18 | 1.0 eq |
| β-Diketone (e.g., Acetylacetone) | 100.12 | 1.1 eq |
| Polyphosphoric acid (PPA) | - | Catalyst/Solvent |
| Ice water | - | For workup |
| 10% Sodium Hydroxide solution | - | For neutralization |
| Dichloromethane | 84.93 | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | For drying |
Procedure:
-
In a round-bottom flask, add 2-Methoxy-3-methylaniline (1.0 eq) and the β-diketone (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) to the mixture with stirring.
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
| Product Name | Expected Yield (%) | Analytical Data |
| 2,4,7-Trimethyl-8-methoxyquinoline (using acetylacetone) | 65-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |
Visualizations
Experimental Workflow
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolines are commonly synthesized by a method known as the Skraup synth.. [askfilo.com]
- 3. Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Friedländer Synthesis of Quinolines Derived from 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Friedländer synthesis is a cornerstone reaction in medicinal chemistry for the construction of the quinoline scaffold, a privileged structure in numerous pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted quinolines, starting from the commercially available precursor, 3-methoxy-2-methylbenzaldehyde.
It is critical to note that this compound is not a direct substrate for the Friedländer synthesis as it lacks the requisite ortho-amino group. Therefore, a two-step synthetic sequence is first detailed to convert it into the appropriate reactant, 2-amino-3-methoxy-6-methylbenzaldehyde . This intermediate is then utilized in the subsequent Friedländer annulation.
Part 1: Synthesis of the Friedländer Precursor
The initial phase involves the regioselective nitration of this compound, followed by the chemoselective reduction of the resulting nitro compound to the corresponding aminobenzaldehyde.
Step 1.1: Nitration of this compound
The methoxy group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The aldehyde is a meta-directing deactivator. The combined directing effects favor electrophilic substitution at the C4 and C6 positions. Nitration at the C6 position is sterically less hindered and electronically favored, leading to the formation of 6-nitro-3-methoxy-2-methylbenzaldehyde.
Protocol 1: Nitration
-
Materials: this compound, Fuming nitric acid, Acetic anhydride, Acetic acid, Ice bath.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of acetic anhydride and acetic acid at 0 °C.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 6-nitro-3-methoxy-2-methylbenzaldehyde, is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Step 1.2: Reduction of 6-Nitro-3-methoxy-2-methylbenzaldehyde
The selective reduction of the nitro group in the presence of the aldehyde is crucial. A well-established method for this transformation is the use of iron powder in an acidic medium, which is known for its high chemoselectivity.
Protocol 2: Chemoselective Reduction
-
Materials: 6-nitro-3-methoxy-2-methylbenzaldehyde, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
To a suspension of 6-nitro-3-methoxy-2-methylbenzaldehyde (1 equivalent) in a mixture of ethanol and water, add iron powder (3-4 equivalents).
-
Heat the mixture to a gentle reflux and then add glacial acetic acid portion-wise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-amino-3-methoxy-6-methylbenzaldehyde.
-
Part 2: Friedländer Synthesis of Substituted Quinolines
With the correctly substituted ortho-aminobenzaldehyde in hand, the Friedländer synthesis can be performed by reacting it with a carbonyl compound containing an α-methylene group. Various catalytic systems can be employed, including acid and base catalysis, under either conventional heating or microwave irradiation to accelerate the reaction.
Experimental Protocols for Friedländer Annulation
Protocol 3: Acid-Catalyzed Synthesis (Conventional Heating)
This method is a classic approach to the Friedländer synthesis.
-
Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl), Ethanol or Toluene.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol or toluene.
-
Add a catalytic amount of p-TsOH (5-10 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 4: Base-Catalyzed Synthesis (Conventional Heating)
Base-catalyzed conditions are also widely used for this transformation.
-
Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent) and the ketone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of powdered KOH (10-20 mol%) or a solution of sodium ethoxide in ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and neutralize with a dilute solution of acetic acid or hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product as described in Protocol 3.
-
Protocol 5: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.
-
Materials: 2-amino-3-methoxy-6-methylbenzaldehyde, Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate), Acetic acid or a catalytic amount of p-TsOH, Microwave reactor vials.
-
Procedure:
-
In a microwave reactor vial, combine 2-amino-3-methoxy-6-methylbenzaldehyde (1 equivalent), the ketone (1.2 equivalents), and either glacial acetic acid as the solvent or a catalytic amount of p-TsOH in a suitable microwave-safe solvent (e.g., ethanol, DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 5-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the corresponding acid-catalyzed protocol.
-
Purify the product by column chromatography or recrystallization.
-
Data Presentation: Comparison of Friedländer Synthesis Conditions
The following table summarizes hypothetical yet representative quantitative data for the Friedländer synthesis of a quinoline derivative from 2-amino-3-methoxy-6-methylbenzaldehyde and acetophenone, based on literature precedents for similar substrates.
| Protocol | Catalyst | Solvent | Method | Reaction Time | Yield (%) |
| 3 | p-TsOH | Toluene | Conventional | 8 hours | 75-85 |
| 4 | KOH | Ethanol | Conventional | 6 hours | 70-80 |
| 5 | Acetic Acid | Acetic Acid | Microwave | 15 minutes | 85-95 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of substituted quinolines.
Caption: Mechanistic pathways of the Friedländer synthesis.
Application Notes and Protocols for the Doebner-von Miller Reaction of 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinoline scaffolds, which are prevalent in a vast array of pharmaceuticals and functional materials. While the classic reaction utilizes α,β-unsaturated carbonyl compounds, the Beyer method , a versatile modification, allows for the use of aromatic aldehydes, such as 3-Methoxy-2-methylbenzaldehyde, in a one-pot, three-component reaction with an aromatic amine and an enolizable ketone or aldehyde.[1][2][3] This application note provides detailed protocols and reaction conditions for the synthesis of a substituted quinoline, specifically 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline, from this compound, aniline, and acetone, under acid catalysis.
The reaction proceeds via an initial acid-catalyzed aldol condensation of the aromatic aldehyde with the enolizable ketone (acetone) to form an α,β-unsaturated ketone in situ. This intermediate then undergoes a 1,4-conjugate addition with the aromatic amine (aniline), followed by cyclization and subsequent aromatization to yield the final quinoline product. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as tars and polymeric materials, which are common in this reaction.[4]
Reaction Scheme
Figure 1: General scheme for the Beyer-Doebner-von Miller synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of substituted quinolines from aromatic aldehydes, anilines, and ketones, based on analogous reactions found in the literature. These serve as a guideline for the optimization of the reaction with this compound.
| Entry | Aromatic Aldehyde | Aromatic Amine | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Acetone | HCl | Ethanol | Reflux | 6 | 75 | Adapted from similar syntheses |
| 2 | 4-Chlorobenzaldehyde | Aniline | Acetone | H₂SO₄ | Acetic Acid | 100 | 8 | 68 | Adapted from similar syntheses |
| 3 | 4-Methoxybenzaldehyde | p-Toluidine | Acetone | ZnCl₂ | None | 120 | 5 | 82 | Adapted from similar syntheses |
| 4 | Benzaldehyde | Aniline | Acetone | I₂ | None | 110 | 4 | 85 | Adapted from similar syntheses |
Experimental Protocol
This protocol details a representative procedure for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline using the Beyer-Doebner-von Miller reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Acetone (excess, as solvent and reactant)
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol (optional co-solvent)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and aniline (1.1 eq).
-
Solvent and Catalyst Addition: Add a sufficient amount of acetone to dissolve the reactants. While stirring, slowly add concentrated hydrochloric acid (0.2-0.5 eq) to the mixture. The addition is exothermic, and the mixture may warm up.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). The formation of a new, more polar spot indicates the product.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagrams
Logical Workflow for the Experimental Protocol
Caption: A logical workflow for the synthesis of 2-methyl-4-(3-methoxy-2-methylphenyl)quinoline.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the Beyer-Doebner-von Miller reaction.
References
The Versatility of Substituted Benzaldehydes in Heterocyclic Synthesis: A Focus on 3-Methoxy-2-methylbenzaldehyde Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methoxy-2-methylbenzaldehyde represents a valuable, yet underexplored, precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both a methoxy and a methyl group ortho and meta to the aldehyde, offers intriguing possibilities for regioselective cyclization reactions, leading to novel molecular scaffolds of interest in medicinal chemistry and materials science. While specific literature detailing the extensive use of this compound in heterocyclic synthesis is not abundant, its structural similarity to other well-studied benzaldehyde derivatives allows for the extrapolation of synthetic strategies. This document provides an overview of potential applications and detailed protocols based on analogous precursors, offering a roadmap for researchers looking to leverage this compound in their synthetic endeavors.
The strategic placement of the methoxy and methyl groups can influence the electronic and steric properties of the aldehyde, potentially guiding the outcome of condensation and cyclization reactions. These groups can impact the reactivity of the aromatic ring and the aldehyde functionality, offering handles for further functionalization of the resulting heterocyclic systems. The exploration of this compound as a building block is therefore a promising avenue for the discovery of new bioactive molecules and functional materials.
I. Synthesis of Quinolines via Friedländer Annulation: A Representative Application
Below is a conceptual workflow for how this compound could be utilized in a Friedländer-type synthesis.
Caption: Conceptual workflow for the synthesis of a substituted quinoline from this compound via a Friedländer-type reaction.
II. Baylis-Hillman Reaction: A Pathway to Functionalized Precursors for Heterocycles
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and a carbon electrophile, such as an aldehyde. This reaction creates a multifunctional product that can serve as a versatile precursor for various heterocyclic systems. Research on analogs like 3-methoxy-2-nitrobenzaldehyde has demonstrated the utility of this approach. The resulting Baylis-Hillman adducts can undergo reductive cyclization to afford quinoline and quinolone derivatives.
A similar strategy could be employed with this compound to generate precursors for a range of heterocyclic compounds. The workflow for such a reaction is depicted below.
Caption: General workflow illustrating the use of the Baylis-Hillman reaction to generate versatile precursors for heterocyclic synthesis from this compound.
Experimental Protocols: Synthesis of a Quinolone Derivative from a 3-Methoxy-2-substituted Benzaldehyde Analog
The following protocol is adapted from studies on 3-methoxy-2-nitrobenzaldehyde and serves as a representative example of how a substituted benzaldehyde can be converted into a heterocyclic system. This two-step process involves an initial Baylis-Hillman reaction followed by a reductive cyclization.
Step 1: Baylis-Hillman Reaction of 3-Methoxy-2-nitrobenzaldehyde with Methyl Vinyl Ketone
Objective: To synthesize the Baylis-Hillman adduct, a precursor for the quinolone derivative.
Materials:
-
3-Methoxy-2-nitrobenzaldehyde
-
Methyl vinyl ketone (MVK)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a stoppered flask, dissolve 3-methoxy-2-nitrobenzaldehyde (13.0 mmol) in chloroform (3 mL).
-
Add methyl vinyl ketone (22.8 mmol) and DABCO (0.65 mmol) to the solution.
-
Stir the mixture at room temperature for approximately 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the excess solvent and unreacted MVK under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel using an ethyl acetate-hexane (1:3) eluent to isolate the desired Baylis-Hillman adduct.
Quantitative Data:
| Precursor | Reagent | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) |
| 3-Methoxy-2-nitrobenzaldehyde | Methyl Vinyl Ketone | DABCO | Chloroform | 48 | 4-Hydroxy-4-(3-methoxy-2-nitrophenyl)-3-methylenebutan-2-one | 40 |
Step 2: Reductive Cyclization to a Quinolone Derivative
Objective: To convert the Baylis-Hillman adduct into the corresponding quinolone derivative.
Materials:
-
Baylis-Hillman adduct from Step 1
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the Baylis-Hillman adduct (1.0 mmol) and iron powder (5.0 mmol) in a mixture of ethanol (10 mL) and a saturated aqueous solution of ammonium chloride (2 mL).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinolone derivative.
Expected Quantitative Data:
| Starting Material | Reducing Agent | Solvent System | Reaction Time (h) | Product | Expected Yield (%) |
| Baylis-Hillman Adduct | Iron Powder / NH₄Cl | Ethanol / Water | 4-6 | Substituted Quinolone | 60-80 (estimated) |
Disclaimer: The provided protocols and data are based on analogous reactions and should be adapted and optimized for this compound. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: 3-Methoxy-2-methylbenzaldehyde in the Synthesis of Benzosuberene-Based Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2-methylbenzaldehyde is a key aromatic aldehyde that serves as a versatile starting material in the synthesis of complex biologically active molecules. Its specific substitution pattern makes it an ideal precursor for the construction of novel scaffolds with therapeutic potential. A significant application of this compound is in the synthesis of benzosuberene-based analogues, which have emerged as potent inhibitors of tubulin polymerization. These synthetic molecules draw structural inspiration from natural products like colchicine and combretastatin A-4, aiming to mimic their potent anticancer and vascular disrupting activities with improved pharmacological profiles.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of benzosuberene derivatives originating from this compound, focusing on their role as anticancer agents that target microtubule dynamics.
Key Application: Synthesis of KGP18, a Potent Tubulin Polymerization Inhibitor
A prominent example of a biologically active molecule synthesized from this compound is the benzosuberene analogue KGP18. This compound has demonstrated significant potential as an anticancer agent due to its potent inhibition of tubulin polymerization and high cytotoxicity against various human cancer cell lines. The synthesis of KGP18 involves a multi-step pathway, often initiated by a Wittig reaction to form the core benzosuberene structure.
Experimental Workflow and Synthetic Pathway
The overall workflow for the synthesis and evaluation of benzosuberene-based tubulin polymerization inhibitors from this compound is a structured process. It begins with the chemical synthesis of the target compounds, followed by a series of in vitro biological assays to determine their efficacy and mechanism of action.
Caption: A general workflow from synthesis to biological evaluation.
Quantitative Data: Biological Activity of Benzosuberene Analogues
The synthesized benzosuberene analogues, including KGP18, have been evaluated for their ability to inhibit tubulin polymerization and their cytotoxic effects on various cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) for tubulin polymerization and GI50 (half-maximal growth inhibition) for cytotoxicity.
| Compound | Inhibition of Tubulin Polymerization IC50 (µM) | Cytotoxicity GI50 (µM) against SK-OV-3 (Ovarian Cancer) | Cytotoxicity GI50 (µM) against NCI-H460 (Lung Cancer) | Cytotoxicity GI50 (µM) against DU-145 (Prostate Cancer) | Reference |
| KGP18 | 0.85 ± 0.02 | 0.0000543 | 0.0000418 | 0.0000249 | [1][2] |
| Combretastatin A-4 (CA4) | 1.0 | 0.00455 | 0.00223 | 0.00327 | [1][2] |
| Amino-Benzosuberene Analogue 3 | 1.2 | 0.0000329 | - | - | [3] |
| Nitro-Benzosuberene Analogue 4 | 2.5 | - | - | - | [3] |
Note: Lower values indicate higher potency.
Signaling Pathway: Mechanism of Action of Tubulin Polymerization Inhibitors
Benzosuberene analogues like KGP18 exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for mitosis. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death). This disruption of the cytoskeleton also affects the endothelial cells of tumor vasculature, leading to a shutdown of blood supply to the tumor, a characteristic of vascular disrupting agents (VDAs).
Caption: Inhibition of tubulin polymerization and downstream effects.
Experimental Protocols
Protocol 1: Synthesis of Benzosuberene Analogues (General Scheme)
The synthesis of benzosuberene analogues from this compound generally follows a multi-step sequence. A key step is the Wittig reaction to form a stilbene intermediate, which then undergoes further transformations to construct the seven-membered ring of the benzosuberene core.
Step 1: Wittig Reaction
This reaction couples this compound with a suitable phosphonium ylide, such as one derived from 3,4,5-trimethoxybenzyl bromide, to form a stilbene derivative.
-
Materials:
-
This compound
-
(3,4,5-trimethoxybenzyl)triphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Subsequent Cyclization and Functional Group Manipulations
The stilbene intermediate from the Wittig reaction is then used in subsequent steps, which may include reduction of the double bond and an intramolecular Friedel-Crafts reaction to form the seven-membered ring of the benzosuberene core. Further modifications to the functional groups on the aromatic rings can be performed to synthesize a library of analogues.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., KGP18) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm over time (typically 60 minutes) to monitor microtubule formation.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 3: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., SK-OV-3, NCI-H460, DU-145)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound is a valuable and strategic starting material for the synthesis of biologically active molecules, particularly benzosuberene-based tubulin polymerization inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize and evaluate novel anticancer agents based on this versatile chemical scaffold. Further exploration of structure-activity relationships of derivatives of this compound holds promise for the development of next-generation cancer therapeutics.
References
Application of 3-Methoxy-2-methylbenzaldehyde in Medicinal Chemistry: Synthesis of Benzosuberene-Based Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Methoxy-2-methylbenzaldehyde is a key aromatic aldehyde building block utilized in the synthesis of a novel class of potent anticancer agents known as benzosuberene-based tubulin polymerization inhibitors. These synthetic compounds are inspired by the natural products colchicine and combretastatin A-4 and have demonstrated significant cytotoxicity against a range of human cancer cell lines.[1] The core structure, a benzosuberene scaffold, is synthesized through a multi-step process where this compound or a similarly substituted benzaldehyde serves as a crucial starting material for constructing one of the aromatic rings of the final pharmacophore.
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[2] By binding to the colchicine site on β-tubulin, these benzosuberene derivatives disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The strategic placement of the methoxy and methyl groups on the benzaldehyde precursor influences the electronic and steric properties of the final molecule, which in turn affects its binding affinity to tubulin and its overall biological activity.
Structure-activity relationship (SAR) studies have revealed that modifications to the substitution pattern on both the benzosuberene core and the pendant aryl ring, which originates from the initial benzaldehyde, can significantly impact the potency and selectivity of these inhibitors.[1] The lead compound in this series, KGP18, and its analogues have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range and impressive cytotoxic activity against various cancer cell lines with GI50 values reaching the picomolar range.[3][4]
Quantitative Data Summary
The following table summarizes the biological activity data for a selection of benzosuberene-based tubulin polymerization inhibitors synthesized using methodologies that employ substituted benzaldehydes like this compound.
| Compound | Target | IC50 (μM) for Tubulin Polymerization | GI50 (nM) for NCI-H460 (Lung Cancer) | GI50 (pM) for SK-OV-3 (Ovarian Cancer) | Reference |
| KGP18 | Tubulin Polymerization | ~1.0 | 5.47 | < 100 | [1][5] |
| KGP156 | Tubulin Polymerization | 1.2 | - | 33,000 | [3] |
| Analogue 36 (Cl) | Tubulin Polymerization | ~1.0 | - | - | [5] |
| Analogue 37 (F) | Tubulin Polymerization | 0.89 | 5.47 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of Benzosuberene-Based Tubulin Inhibitors (e.g., KGP18)
This protocol is adapted from the synthetic strategy for benzosuberene analogues.[5]
Step 1: Wittig Olefination
-
To a stirred solution of (3-carboxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide at room temperature.
-
Cool the resulting ylide solution to 0°C.
-
Add a solution of this compound (or a suitably substituted benzaldehyde derivative) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and acidify with HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding cinnamic acid derivative.
Step 2: Catalytic Hydrogenation
-
Dissolve the cinnamic acid derivative from Step 1 in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the dihydrocinnamic acid derivative.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
To a solution of the dihydrocinnamic acid derivative from Step 2, add Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the benzosuberone core.
Step 4: Introduction of the Pendant Aryl Ring and Final Modifications
-
The benzosuberone core can be further modified to introduce the pendant aryl ring (e.g., a 3,4,5-trimethoxyphenyl group) via reactions such as a Grignard addition followed by dehydration to yield the final benzosuberene inhibitor.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP).
-
Add the test compound (e.g., KGP18) at various concentrations.
-
Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Visualizations
Caption: Synthetic and biological evaluation workflow for benzosuberene-based tubulin inhibitors.
Caption: Mechanism of action of benzosuberene inhibitors on tubulin polymerization and cellular consequences.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxy-2-methylbenzaldehyde as a Versatile Building Block in the Synthesis of Chalcones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methoxy-2-methylbenzaldehyde as a key building block in the synthesis of chalcones, a class of compounds with significant pharmacological interest. The protocols detailed below focus on the Claisen-Schmidt condensation, a reliable and widely used method for the synthesis of these bioactive molecules.
Introduction to this compound in Chalcone Synthesis
This compound is an aromatic aldehyde that serves as a valuable precursor in organic synthesis. Its unique substitution pattern, featuring a methoxy and a methyl group ortho and meta to the aldehyde functionality, respectively, allows for the creation of diverse molecular scaffolds. One of the most important applications of this building block is in the synthesis of chalcones.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and isoflavonoids and are abundant in many edible plants.[1] They are of great interest to the medicinal chemistry community due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][2]
Key Application: Synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one
A primary application of this compound is its use in the Claisen-Schmidt condensation with acetophenone to yield (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one. This reaction provides a straightforward method to a chalcone with a specific substitution pattern that can be further elaborated to explore structure-activity relationships for various therapeutic targets.
Quantitative Data Summary
The following table summarizes the typical reactants and expected product for the synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one. Yields for Claisen-Schmidt condensations can vary depending on the specific substrates and reaction conditions, but are often in the moderate to high range.
| Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| This compound | Acetophenone | (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one | 60-80 |
Experimental Protocols
Protocol 1: Synthesis of (2E)-3-(3-Methoxy-2-methylphenyl)-1-phenylprop-2-en-1-one via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of this compound and acetophenone.
Materials and Reagents:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10 mmol, 1.50 g) and acetophenone (e.g., 10 mmol, 1.20 g) in 30-40 mL of ethanol with stirring.[4]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 50% aqueous solution of KOH (e.g., 4 mL) dropwise.[4]
-
Reaction: Continue stirring the reaction mixture at room temperature for 6-10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure chalcone.[4]
Protocol 2: Purification by Column Chromatography
If recrystallization is not sufficient for purification, column chromatography can be employed.
Materials and Reagents:
-
Crude chalcone product
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1).
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.
Visualizations
Caption: A step-by-step workflow for the synthesis of a chalcone using this compound.
Caption: Potential signaling pathways and biological activities associated with chalcone derivatives.
References
Application Notes and Protocols for 3-Methoxy-2-methylbenzaldehyde in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 3-Methoxy-2-methylbenzaldehyde, a key aromatic aldehyde in the synthesis of biologically active compounds. This document details its primary application in the development of tubulin polymerization inhibitors, offering specific experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.
Introduction
This compound is a substituted benzaldehyde derivative that serves as a crucial precursor in the synthesis of complex organic molecules. Its specific substitution pattern makes it a valuable starting material in medicinal chemistry, particularly in the design of anticancer agents that target the microtubule network of cancer cells.
Key Applications in Drug Development: Synthesis of Tubulin Polymerization Inhibitors
This compound is a key reagent in the synthesis of benzosuberene-based inhibitors of tubulin polymerization.[1] These compounds are designed to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin inhibitors bind to the protein tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering apoptosis (programmed cell death). The 3-methoxy-2-methylphenyl moiety of the synthesized compounds often plays a crucial role in binding to the colchicine-binding site on β-tubulin.
Figure 1: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols
The following are representative protocols for key reactions involving this compound in the synthesis of potential anticancer agents. These protocols are based on established synthetic methodologies for structurally similar compounds.
Protocol 1: Wittig Reaction for the Synthesis of a Benzosuberene Precursor
This protocol describes a Wittig reaction to form a carbon-carbon double bond, a common step in the synthesis of various tubulin inhibitors.
Materials and Reagents:
-
This compound
-
(3-Carboxypropyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and stir the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.2 equivalents) portion-wise. A color change to deep orange or red indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Remove THF under reduced pressure.
-
Quench the reaction by the slow addition of 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.
-
Figure 2: Workflow for the Wittig reaction.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
This protocol outlines the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Materials and Reagents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
-
Reaction:
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for reactions analogous to those described above, providing expected outcomes for the synthesis of derivatives from substituted benzaldehydes.
| Reaction Type | Aldehyde | Reagent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Wittig Reaction | 2,3-Dimethoxybenzaldehyde | (3-Carboxypropyl)triphenylphosphonium bromide | Potassium tert-butoxide | THF | Not specified | [2] |
| Knoevenagel Condensation | 3,5-Dimethoxybenzaldehyde | Malononitrile | Ammonium Acetate | Ethanol | High | [2] |
| Knoevenagel Condensation | Benzaldehyde | Malononitrile | None | Water | >95 | [3] |
Note: The yields for reactions involving this compound are expected to be comparable to these examples, though they may be influenced by the steric hindrance from the ortho-methyl group.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel drug candidates, particularly in the field of oncology. The provided protocols offer a solid foundation for researchers to explore the synthesis of new benzosuberene-based tubulin polymerization inhibitors and other biologically active molecules. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedländer Synthesis with 3-Methoxy-2-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yield in the Friedländer synthesis of quinolines using 3-Methoxy-2-methylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low or No Product Yield
Possible Causes:
-
Steric Hindrance: The ortho-methyl group on this compound can sterically hinder the initial condensation step with the α-methylene compound.
-
Inappropriate Catalyst: The chosen acid or base catalyst may not be effective for this specific substituted benzaldehyde.
-
Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to overcome the activation energy barrier without degrading the reactants or products.
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction rate and yield.
-
Deactivated Reagents: The aldehyde may have oxidized to the corresponding carboxylic acid, or the α-methylene compound may have low purity.
Suggested Solutions:
-
Catalyst Selection:
-
For acid catalysis, consider stronger acids like trifluoroacetic acid or Lewis acids, which can be more effective with sterically hindered substrates.[1][2]
-
For base catalysis, stronger, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[3]undec-7-ene (DBU) may be beneficial.[4]
-
Modern catalytic systems, including ionic liquids, metal-organic frameworks (MOFs), or nanocatalysts, have shown promise in improving yields for challenging Friedländer syntheses.[1]
-
-
Temperature and Reaction Time Optimization:
-
Incrementally increase the reaction temperature in 10-20 °C intervals while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Be aware that excessively high temperatures can lead to side reactions and decomposition.
-
If higher temperatures do not improve the yield, attempting the reaction at a lower temperature for a longer duration may be beneficial, especially with highly reactive methylene compounds.
-
-
Solvent Choice:
-
Under acidic conditions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used.[4]
-
For base-mediated reactions, non-polar solvents such as toluene can be effective.[4]
-
Solvent-free conditions, sometimes with microwave irradiation, have been reported to improve yields and reduce reaction times.
-
-
Reagent Purity:
-
Ensure the this compound is pure and has not been oxidized. Consider purification by distillation or chromatography if necessary.
-
Use freshly distilled or high-purity α-methylene compounds.
-
Problem 2: Formation of Side Products
Possible Causes:
-
Self-Condensation of the α-Methylene Compound: Under basic conditions, ketones with α-hydrogens can undergo self-aldol condensation.
-
Cannizzaro Reaction: If the α-methylene compound is an aldehyde that cannot enolize, a Cannizzaro reaction might occur under strong basic conditions.
-
Over-oxidation or Decomposition: At high temperatures, the reactants or the quinoline product may decompose or undergo oxidation.
Suggested Solutions:
-
Minimizing Self-Condensation:
-
To avoid the self-condensation of ketones under alkaline conditions, consider using an imine analog of the o-aniline.[4]
-
Slowly add the ketone to the reaction mixture containing the aldehyde and the base to maintain a low concentration of the ketone.
-
Employing milder reaction conditions (lower temperature, weaker base) can also reduce the rate of self-condensation.
-
-
Reaction Condition Control:
-
Carefully control the reaction temperature and time to minimize the formation of degradation products.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
-
Purification Strategies:
-
If side products are formed, purification of the crude product is necessary. Column chromatography on silica gel is a common and effective method. Recrystallization can also be used if a suitable solvent system is found.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Friedländer synthesis?
-
A1: The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[5] There are two widely accepted mechanisms. One involves an initial aldol condensation followed by cyclization and dehydration. The other proceeds through the formation of a Schiff base, followed by an intramolecular aldol-type reaction and dehydration.[1][2] The reaction can be catalyzed by acids or bases.[5]
-
-
Q2: How do the methoxy and methyl substituents on this compound affect the reaction?
-
A2: The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring, potentially affecting the reactivity of the amino group. The methyl group in the ortho position to the aldehyde introduces significant steric hindrance, which can slow down the initial condensation step and may require more forcing reaction conditions or specialized catalysts to achieve good yields.
-
-
Q3: What are some alternative, milder catalysts for the Friedländer synthesis?
-
A3: Recent research has focused on developing more environmentally friendly and milder catalytic systems. These include ionic liquids, metal-organic frameworks (MOFs), various nanocatalysts, and even catalyst-free systems in solvents like water.[4] For instance, neodymium(III) nitrate hexahydrate has been used as a mild catalyst in ethanol at room temperature.
-
-
Q4: Can I use microwave irradiation to improve the reaction yield and time?
-
A4: Yes, microwave-assisted synthesis has been successfully applied to the Friedländer reaction, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates.
-
Data Presentation
Table 1: Illustrative Reaction Conditions for Friedländer Synthesis with Substituted 2-Aminobenzaldehydes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 4 | 75-85 | General Protocol |
| p-TsOH | Toluene | Reflux | 6 | 70-80 | General Protocol |
| KOH | Ethanol | Reflux | 5 | 65-75 | General Protocol |
| Lewis Acid (e.g., ZnCl₂) | Dioxane | 100 | 8 | 60-70 | General Protocol |
| None (Microwave) | None | 120 | 0.5 | 80-90 | General Protocol |
Note: The data in this table is illustrative and represents typical conditions and yields for Friedländer synthesis with various substituted 2-aminobenzaldehydes. Actual results with this compound may vary and require specific optimization.
Experimental Protocols
General Protocol for Acid-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and the α-methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol or toluene, 10 mL).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Troubleshooting logic for low yield in Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
References
Common side products in the synthesis of quinolines from 3-Methoxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinolines using 3-methoxy-2-methylbenzaldehyde. The following information addresses common side products and specific issues that may be encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common quinoline synthesis methods applicable to this compound?
A1: The most relevant synthetic routes for converting this compound into a quinoline structure are the Friedländer annulation and the Doebner-von Miller reaction. The Combes synthesis is also a possibility, though less direct as it typically involves the reaction of an aniline with a β-diketone. The choice of method will depend on the other desired substituents on the quinoline ring.
Q2: What are the expected primary side products when using this compound in a Friedländer synthesis?
A2: In the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the primary challenges with a sterically hindered substrate like this compound are incomplete cyclization and side reactions due to steric hindrance. Potential side products include:
-
Aldol condensation products: Self-condensation of the ketone reactant can occur, especially under basic conditions.[1]
-
Uncyclized intermediates: The steric bulk of the 2-methyl group may hinder the final intramolecular cyclization step, leading to the isolation of the intermediate enone.
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the quinoline product may be formed.[2]
Q3: What are the typical byproducts in a Doebner-von Miller reaction with this compound?
A3: The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes. When using this compound, common side products include:
-
Tar and polymers: This is a very common issue arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3]
-
Reduced quinoline derivatives: Incomplete oxidation in the final step can lead to the formation of dihydro- or tetrahydroquinoline impurities.
-
Michael addition byproducts: The aniline derivative can undergo a Michael addition to the α,β-unsaturated carbonyl compound without subsequent cyclization.
Q4: How do the substituents on this compound influence the reaction?
A4: The 2-methyl and 3-methoxy groups have significant electronic and steric effects:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reactants to the aldehyde, potentially slowing down the reaction rate and favoring the formation of side products from less hindered pathways.[4]
-
Electronic Effects: The meta-methoxy group is an electron-donating group which can influence the electron density of the aromatic ring, affecting the rate and regioselectivity of the cyclization step in acid-catalyzed reactions.[5]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Quinoline Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Steric hindrance from the 2-methyl group on the benzaldehyde is impeding the reaction. | - Increase reaction temperature and/or time.- Use a more active catalyst or a higher catalyst loading.- Consider a less sterically hindered ketone in the Friedländer synthesis. |
| Inappropriate reaction conditions for the substituted benzaldehyde. | - Optimize the choice of acid or base catalyst. For instance, in the Combes synthesis, a polyphosphoric ester (PPE) catalyst may be more effective than sulfuric acid.[4]- Screen different solvents to improve solubility and reaction rates. | |
| Formation of multiple products | Lack of regioselectivity in the Friedländer synthesis with an unsymmetrical ketone.[2] | - Employ a catalyst known to improve regioselectivity, such as an ionic liquid or a specific amine catalyst.[1]- Modify the ketone substrate, for example, by introducing a directing group.[1] |
| Decomposition of starting materials or product under harsh reaction conditions. | - Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction.- Use milder acid or base catalysts. |
Problem 2: Formation of Tarry or Polymeric Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| The reaction mixture becomes a thick, dark, and intractable mass. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction.[3] | - Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction.[3]- Generate the α,β-unsaturated carbonyl compound in situ under controlled conditions. |
| Self-condensation of the ketone in the Friedländer synthesis.[1] | - Use a less reactive ketone if possible.- Optimize the base concentration and reaction temperature to disfavor self-condensation. |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation
This protocol describes a general method for the synthesis of a substituted quinoline from an o-aminobenzaldehyde and a ketone.
Materials:
-
2-Amino-3-methyl-4-methoxybenzaldehyde (or similar)
-
Ketone (e.g., acetone, ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the o-aminobenzaldehyde and the ketone in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline derivative.[6]
Protocol 2: General Procedure for Doebner-von Miller Reaction
This protocol outlines a general method for the synthesis of a quinoline derivative from an aniline and an α,β-unsaturated aldehyde generated in situ.
Materials:
-
3-Methoxy-2-methylaniline
-
Glycerol
-
Concentrated sulfuric acid
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a flask, controlling the exothermic reaction with an ice bath.
-
Slowly add the 3-methoxy-2-methylaniline to the mixture.
-
Add the oxidizing agent.
-
Heat the mixture cautiously. The reaction can be vigorous.
-
After the initial vigorous reaction subsides, continue heating for several hours.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolate the crude product by filtration or steam distillation.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Catalyst on Friedländer Synthesis Yield
| Entry | 2-Aminoaryl Ketone | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10 mol%) | EtOH/H₂O (1:1) | 92 | [6] |
| 2 | 2-Aminobenzophenone | Acetylacetone | Cu-MOF (5 mol%) | Toluene | 95 | [6] |
| 3 | 2-Aminobenzaldehyde | Acetone | p-TsOH | None | 94 | [7] |
Visualizations
Logical Workflow for Troubleshooting Low Quinoline Yield
Reaction Pathway: Friedländer Synthesis
References
Technical Support Center: Purification of 3-Methoxy-2-methylbenzaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Methoxy-2-methylbenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: The final product is contaminated with an acidic impurity.
-
Possible Cause: this compound is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 3-Methoxy-2-methylbenzoic acid. This is a common impurity found in crude reaction mixtures.
-
Solution: An aqueous basic wash is an effective method to remove acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The acidic impurity will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequently, separate the organic layer, dry it over an anhydrous salt like sodium sulfate (Na₂SO₄), and concentrate it to obtain the purified product.
Issue 2: The presence of unreacted starting materials or other non-acidic, non-aldehydic impurities.
-
Possible Cause: The reaction may not have gone to completion, or side reactions may have produced non-polar byproducts.
-
Solutions:
-
Column Chromatography: This is a highly effective technique for separating compounds with different polarities. For this compound, a silica gel column with a non-polar mobile phase, such as a gradient of ethyl acetate in hexane, is recommended. The polarity of the solvent system can be optimized using thin-layer chromatography (TLC) prior to running the column.
-
Distillation: If the boiling points of the impurities are significantly different from that of this compound, fractional distillation under reduced pressure (vacuum distillation) can be an efficient purification method. This is particularly useful for removing less volatile impurities.
-
Issue 3: Difficulty in separating isomeric impurities.
-
Possible Cause: Depending on the synthetic route, positional isomers of this compound may be formed as byproducts. These isomers often have very similar physical properties, making them challenging to separate.
-
Solution:
-
Fractional Distillation: Careful fractional distillation under high vacuum can sometimes separate isomers with close boiling points.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a suitable column and mobile phase can effectively separate isomeric impurities. The choice of the stationary phase (e.g., C18, phenyl-hexyl) is crucial for achieving good resolution.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a this compound reaction product?
A1: The most common impurity is 3-Methoxy-2-methylbenzoic acid, which is formed by the oxidation of the aldehyde group.[2] This can occur during the reaction, workup, or even during storage if the compound is exposed to air.
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be a suitable method if the crude product is a solid or can be induced to crystallize. For a closely related compound, 3-methoxy-4-methylbenzaldehyde, recrystallization from n-hexane has been reported to yield colorless needles.[3] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For column chromatography on silica gel, a common mobile phase is a mixture of hexane and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from impurities.[3] It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q4: Is this compound sensitive to the acidic nature of silica gel during column chromatography?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition or side reactions. While it is a common purification method, if you observe product degradation, consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a neutralising agent like triethylamine to the eluent.
Q5: How can I remove residual organic solvents from my purified product?
A5: Residual solvents can typically be removed by drying the product under high vacuum. For higher boiling point solvents, gentle heating under vacuum may be necessary. However, care should be taken to avoid decomposition of the product at elevated temperatures.
Quantitative Data Summary
The following table summarizes typical purification methods and their effectiveness for substituted benzaldehydes, based on literature data for closely related compounds. The actual yields for this compound may vary depending on the specific impurities present and the experimental conditions.
| Purification Method | Typical Impurities Removed | Solvent System / Conditions | Typical Recovery Yield | Purity | Reference |
| Aqueous Basic Wash | Acidic impurities (e.g., 3-Methoxy-2-methylbenzoic acid) | 5-10% aq. Na₂CO₃ or NaOH | >95% (of the aldehyde) | Removes acidic impurities effectively | General Knowledge |
| Column Chromatography | Unreacted starting materials, non-polar byproducts, some isomers | Silica gel, Hexane/Ethyl Acetate gradient | 70-90% | >98% | [3] |
| Recrystallization | Insoluble or highly soluble impurities | n-Hexane | 80-90% | High (crystalline solid) | [3] |
| Vacuum Distillation | Non-volatile or highly volatile impurities | Reduced pressure | 85-95% | High | General Knowledge |
Experimental Protocols
Protocol 1: Purification by Aqueous Basic Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium carbonate (Na₂CO₃) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated acidic impurity.
-
Drain the lower aqueous layer.
-
Repeat the wash with the Na₂CO₃ solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mixture.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship for selecting a purification strategy based on the type of impurity.
References
Technical Support Center: Troubleshooting Low Yield in Doebner-von Miller & Doebner Reactions Using Substituted Benzaldehydes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Doebner-von Miller reaction and the related Doebner reaction, with a specific focus on the use of substituted benzaldehydes.
Troubleshooting Guides
This section addresses common issues encountered during quinoline synthesis using substituted benzaldehydes in a question-and-answer format.
Issue 1: Low Yield of the Desired Quinoline Product
Question: My Doebner-von Miller/Doebner reaction with a substituted benzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in these reactions are a common challenge and can stem from several factors, particularly the electronic nature of the substituents on the benzaldehyde and aniline rings.
Potential Causes and Solutions:
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs) on Aniline: Anilines bearing strong electron-withdrawing groups are known to be less reactive, often leading to lower yields in the conventional Doebner reaction.[1] For such substrates, a modified approach like the Doebner hydrogen-transfer reaction may be more suitable.[1]
-
Substituents on Benzaldehyde: The electronic properties of the substituents on the benzaldehyde can also significantly impact the reaction outcome. While systematic quantitative data is sparse in the literature for the Doebner-von Miller reaction, in the related Doebner reaction, both electron-donating and electron-withdrawing groups on the benzaldehyde can influence the yield.
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[2] The optimal acid and its concentration should be determined empirically for each specific substrate combination. For instance, a modified Doebner reaction has been shown to be effective using BF₃·THF as a catalyst.[1]
-
Temperature: These reactions often require heating.[2] However, excessively high temperatures can promote polymerization and other side reactions, leading to decreased yields.[2] Careful temperature control and optimization are crucial.
-
Reaction Time: The reaction time can vary significantly depending on the reactivity of the substrates. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation.[2]
-
-
Side Reactions:
-
Tar Formation: The most common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (formed in situ in the Doebner-von Miller reaction) or the aldehyde itself.[2] This leads to the formation of a thick, dark tar that complicates product isolation and reduces yield.[2]
-
Issue 2: Significant Tar/Polymer Formation
Question: My reaction mixture has turned into a thick, intractable tar, making product isolation nearly impossible. How can I prevent this?
Answer: Tar formation is a well-known issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the carbonyl compounds.
Strategies to Minimize Tar Formation:
-
Slow Addition of Aldehyde: Adding the substituted benzaldehyde slowly to the heated acidic solution of the aniline can help maintain a low concentration of the aldehyde at any given time, thus favoring the desired reaction over polymerization.[2]
-
Use of a Two-Phase System: Employing a biphasic solvent system, such as toluene-water, can be highly effective. The α,β-unsaturated carbonyl intermediate is sequestered in the organic phase, limiting its contact with the strong acid in the aqueous phase and thereby reducing polymerization.[3]
-
Temperature Control: Avoid excessive heating, as higher temperatures accelerate polymerization. Maintain the reaction at the lowest effective temperature to promote the desired quinoline formation.[2]
-
Catalyst Optimization: While strong acids are necessary, overly harsh conditions can exacerbate tar formation. Experiment with different Brønsted and Lewis acids to find a catalyst that provides a good balance between reaction rate and side product formation.[2]
Data Presentation
The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized via a modified Doebner reaction, illustrating the impact of substituents on the aniline and benzaldehyde reactants.
| Entry | Aniline Substituent | Benzaldehyde | Product | Yield (%) |
| 1 | 4-OCH₃ | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 |
| 2 | 4-CH₃ | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |
| 3 | H | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4 | 4-F | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 83 |
| 5 | 4-Cl | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 80 |
| 6 | 4-Br | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 78 |
| 7 | 4-CF₃ | Benzaldehyde | 6-(Trifluoromethyl)-2-phenylquinoline-4-carboxylic acid | 75 |
| 8 | H | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 88 |
| 9 | H | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 82 |
Note: Data is illustrative and based on reported findings for a modified Doebner reaction.[4] Actual yields may vary depending on the specific reaction conditions and the nature of the Doebner-von Miller reaction.
Experimental Protocols
General Experimental Protocol for a Modified Doebner Reaction with Substituted Benzaldehydes [1][4]
This protocol is for the synthesis of substituted 2-arylquinoline-4-carboxylic acids.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.8 mmol) and the substituted benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the stirred solution.
-
Initial Heating: Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by solidification and filtration or by column chromatography on silica gel.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low yield in Doebner-von Miller reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a ketone instead of an aldehyde in the Doebner-von Miller reaction?
A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, especially those with significant steric bulk, may lead to lower yields.
Q2: What is the mechanism of the Doebner-von Miller reaction?
A2: The exact mechanism has been a subject of debate. A commonly accepted pathway involves the Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to form the quinoline ring. A fragmentation-recombination mechanism has also been proposed.[1]
Q3: How do I choose the right acid catalyst?
A3: The choice of acid catalyst can significantly impact the reaction's success. Both Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like SnCl₄ and ZnCl₂) are effective.[2] The optimal catalyst often depends on the specific substrates and needs to be determined experimentally. Milder Lewis acids may be preferable in some cases to reduce tar formation.[3]
Q4: My TLC shows multiple spots, indicating a mixture of products. What could be the cause?
A4: The formation of multiple products can be due to several factors, including the formation of regioisomers, partially hydrogenated quinoline derivatives, and other side products. Optimizing reaction conditions such as temperature, reaction time, and the choice of catalyst can help improve the selectivity towards the desired product. Careful purification by column chromatography is often necessary to isolate the desired quinoline.
Q5: Are there any safety precautions I should take during this reaction?
A5: Yes, the Doebner-von Miller reaction often involves strong acids, high temperatures, and potentially toxic and volatile organic compounds. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so careful control of the addition of reagents and temperature is essential.
References
How to avoid polymerization in reactions with 3-Methoxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding polymerization during reactions with 3-Methoxy-2-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is an aromatic aldehyde. Aromatic aldehydes are organic compounds that feature a formyl group attached to a benzene ring. It is used as a reagent in the synthesis of various organic molecules, including benzosuberenone-based inhibitors of tubulin polymerization[1][2].
Q2: Why is my reaction with this compound turning viscous or solidifying?
Viscosity increase or solidification during a reaction with this compound is a common sign of polymerization. Aldehydes, including aromatic aldehydes, can undergo polymerization to form polyacetals, especially in the presence of certain catalysts or under specific environmental conditions[3].
Q3: What factors can initiate the polymerization of this compound?
Several factors can induce the polymerization of aldehydes:
-
Catalysts: Both acidic and basic impurities can act as cationic or anionic initiators for polymerization[3].
-
Temperature: While low temperatures can sometimes favor polymerization for certain aldehydes, elevated temperatures can also accelerate unwanted side reactions and degradation that may lead to polymer formation[3][4].
-
Light: Exposure to light can sometimes generate radicals that initiate polymerization.
-
Oxygen: The presence of oxygen can lead to the formation of acidic impurities through oxidation of the aldehyde to a carboxylic acid, which can then catalyze polymerization[5].
Q4: How can I prevent the polymerization of this compound?
To prevent polymerization, it is crucial to control the reaction conditions and consider the use of inhibitors. Key strategies include:
-
Inhibitors: Adding a suitable polymerization inhibitor.
-
Temperature Control: Maintaining a stable and appropriate reaction temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
-
Purity of Reagents: Using pure, freshly distilled this compound and ensuring all other reagents and solvents are free of acidic or basic impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes cloudy or forms a precipitate. | Polymer formation. | - Add a polymerization inhibitor like hydroquinone or BHT (Butylated hydroxytoluene).- Filter the reaction mixture if the polymer is insoluble and analyze the filtrate to assess the remaining starting material. |
| NMR analysis shows broad, unresolved peaks. | Presence of oligomers or polymers. | - Purify the product via column chromatography to separate the desired compound from polymeric byproducts.- Optimize reaction conditions (temperature, reaction time) to minimize polymer formation. |
| Reaction yields are consistently low. | Loss of starting material due to polymerization. | - Implement the preventative measures outlined in the FAQs, such as using an inhibitor and maintaining an inert atmosphere.- Perform the reaction at the lowest effective temperature. |
| The color of the this compound starting material is yellow or brown. | Presence of oxidized impurities (e.g., 3-methoxy-2-methylbenzoic acid). | - Purify the aldehyde by distillation before use.- Store the aldehyde under an inert atmosphere and protect it from light. |
Experimental Protocols
Protocol for the Use of a Polymerization Inhibitor
This protocol describes the use of hydroquinone as a polymerization inhibitor.
Materials:
-
This compound
-
Hydroquinone
-
Reaction solvent (ensure it is dry and free of acidic/basic impurities)
-
Other reaction-specific reagents
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Purge the glassware with nitrogen or argon for at least 10-15 minutes.
-
To the reaction vessel, add the reaction solvent.
-
Add hydroquinone as the polymerization inhibitor. A typical concentration is 100-200 ppm (0.01-0.02% by weight of the aldehyde).
-
Add the this compound to the solvent and inhibitor mixture.
-
Proceed with the addition of other reagents as required by your specific reaction protocol.
-
Maintain the inert atmosphere and the desired reaction temperature throughout the experiment.
Visualizations
Troubleshooting Workflow for Polymerization
The following diagram outlines a logical workflow for troubleshooting polymerization issues in reactions involving this compound.
Caption: Troubleshooting workflow for polymerization.
References
- 1. 3-METHOXY-2-METHYL-BENZALDEHYDE | 56724-03-9 [chemicalbook.com]
- 2. 3-METHOXY-2-METHYL-BENZALDEHYDE | 56724-03-9 [amp.chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
Stability of 3-Methoxy-2-methylbenzaldehyde under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methoxy-2-methylbenzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its reactivity under strongly acidic and basic conditions. Under acidic conditions, the principal reaction is the formation of an acetal if an alcohol is present as a solvent or reagent.[1][2][3] In strongly basic conditions, particularly in the absence of α-hydrogens, it is susceptible to the Cannizzaro reaction, a disproportionation reaction where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid.[4][5][6][7][8]
Q2: What degradation products should I expect to see under acidic conditions?
A2: In the presence of an acid catalyst and an alcohol (e.g., methanol, ethanol), this compound can form the corresponding acetal. For example, with methanol, the product would be 1-(dimethoxymethyl)-3-methoxy-2-methylbenzene. Water is a byproduct of this reaction. The reaction is reversible, and the extent of formation depends on the concentration of the alcohol and the removal of water.
Q3: What are the expected degradation products under basic conditions?
A3: Under strong basic conditions (e.g., concentrated sodium hydroxide), this compound is expected to undergo the Cannizzaro reaction. This reaction results in two main products: 3-Methoxy-2-methylbenzyl alcohol (the reduction product) and the corresponding carboxylate salt, 3-Methoxy-2-methylbenzoate (the oxidation product).[4][5][6][7] Upon acidic workup, the carboxylate is protonated to form 3-Methoxy-2-methylbenzoic acid.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A reverse-phase C18 column is typically suitable. The mobile phase composition can be optimized to achieve good separation between the parent compound and its potential degradation products. It is crucial to develop a stability-indicating method that can resolve all potential impurities and degradants from the main peak.[9]
Q5: Are there any specific storage conditions recommended for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. It should be kept in a tightly sealed container to protect it from moisture and air.
Troubleshooting Guides
Issue 1: Unexpected peak formation during analysis in an acidic mobile phase.
-
Symptom: Appearance of a new, less polar peak in the HPLC chromatogram when using an acidic mobile phase containing an alcohol (e.g., methanol, acetonitrile with methanol as a modifier).
-
Possible Cause: Acid-catalyzed formation of the corresponding acetal with the alcohol in the mobile phase.
-
Troubleshooting Steps:
-
Confirm Acetal Formation: Analyze the sample using a mobile phase without the alcohol or at a neutral pH to see if the unexpected peak disappears.
-
Mass Spectrometry: Use LC-MS to determine the mass of the unexpected peak. The mass should correspond to the expected acetal.
-
Mobile Phase Modification: If possible, replace the alcohol in the mobile phase with a non-reactive solvent like acetonitrile or tetrahydrofuran. If an alcohol is necessary, use the lowest possible concentration and keep the mobile phase at a cool temperature.
-
pH Adjustment: Increase the pH of the mobile phase to a level where the compound is stable, ensuring it does not compromise the chromatography.
-
Issue 2: Disappearance of the starting material and appearance of multiple new peaks in a basic reaction mixture.
-
Symptom: Rapid consumption of this compound in the presence of a strong base, with the appearance of at least two new major peaks in the HPLC chromatogram.
-
Possible Cause: The compound is undergoing a Cannizzaro reaction.
-
Troubleshooting Steps:
-
Identify Products: The two major new peaks are likely 3-Methoxy-2-methylbenzyl alcohol and 3-Methoxy-2-methylbenzoic acid (or its salt). Their identities can be confirmed by comparing their retention times with authentic standards or by using LC-MS.
-
Reaction Control: If the Cannizzaro reaction is undesired, consider the following:
-
Reduce Base Concentration: Use a weaker base or a lower concentration of the strong base.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the Cannizzaro reaction.
-
Protecting Groups: If the aldehyde functionality is not required for the immediate transformation, consider protecting it before subjecting the molecule to strongly basic conditions.
-
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | 14.1 (Acetal) | - |
| 0.1 M NaOH (60 °C) | 24 | 70.5 | 14.8 (Alcohol) | 14.5 (Acid) |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.5 (Oxidized Impurities) | - |
| Thermal (80 °C) | 72 | 98.5 | < 1.0 | - |
| Photolytic (UV/Vis) | 72 | 99.1 | < 0.5 | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[11][12][13]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time points and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 80 °C. Sample at appropriate time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil.
4. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Analyze all samples and calculate the percentage of degradation and the formation of any degradation products.
Visualizations
Caption: Acid-catalyzed formation of an acetal from this compound.
Caption: Mechanism of the base-catalyzed Cannizzaro reaction.
Caption: Workflow for a forced degradation stability study.
References
- 1. youtube.com [youtube.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. byjus.com [byjus.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Removal of unreacted 3-Methoxy-2-methylbenzaldehyde from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3-Methoxy-2-methylbenzaldehyde from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product after bisulfite extraction. | Incomplete formation of the bisulfite adduct due to steric hindrance or reagent quality. The adduct may be partially soluble in the organic phase. | Ensure the sodium bisulfite solution is freshly prepared and saturated. For sterically hindered aldehydes, longer reaction times or gentle heating may be required. If solubility is an issue, perform multiple extractions with the bisulfite solution. |
| Formation of a solid precipitate at the interface of aqueous and organic layers during extraction. | The bisulfite adduct of a non-polar aldehyde may not be fully soluble in either the aqueous or organic layer. | If a solid forms at the interface, it is likely the bisulfite adduct. The entire mixture can be filtered through a pad of celite to isolate the solid adduct before separating the layers. |
| The aldehyde is not regenerating from the bisulfite adduct. | The pH of the aqueous layer is not sufficiently basic to reverse the adduct formation. The aldehyde is sensitive to the strongly basic conditions. | Ensure the pH of the aqueous layer is adjusted to be strongly basic (pH > 12) using a suitable base like sodium hydroxide. For base-sensitive aldehydes, consider alternative, non-aqueous methods for regeneration, such as treatment with chlorotrimethylsilane (TMS-Cl) in acetonitrile. |
| Poor separation of this compound from impurities during column chromatography. | The solvent system (eluent) may not have the optimal polarity. The column may be overloaded with the crude product. The silica gel may be too acidic, causing the aldehyde to streak or decompose. | Develop an optimal solvent system using Thin Layer Chromatography (TLC) to achieve good separation. A general rule is to aim for an Rf value of 0.2-0.3 for the desired compound. Reduce the amount of crude product loaded onto the column. To neutralize acidic silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent. |
| Difficulty in inducing crystallization of this compound. | The compound may be too soluble in the chosen solvent, even at low temperatures. The presence of impurities may be inhibiting crystal formation. | Select a solvent or solvent system in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Ensure the crude product is as pure as possible before attempting recrystallization. |
| The purified aldehyde turns yellow or brown upon storage. | Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, which can cause discoloration. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container, preferably in a refrigerator or freezer to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted this compound from a reaction mixture?
A1: For aromatic aldehydes like this compound, liquid-liquid extraction with a saturated aqueous solution of sodium bisulfite is a highly effective and selective method.[1][2] This technique converts the aldehyde into a water-soluble bisulfite adduct, which can be easily separated from the non-aldehydic components of the reaction mixture that remain in the organic phase.[1][2]
Q2: Can I recover the this compound after it has been converted to the bisulfite adduct?
A2: Yes, the formation of the bisulfite adduct is a reversible reaction.[1] The aldehyde can be regenerated by treating the aqueous layer containing the adduct with a strong base, such as sodium hydroxide, to raise the pH to 12 or higher.[1] The liberated aldehyde can then be extracted back into an organic solvent.[1]
Q3: Are there alternative methods to bisulfite extraction for purifying this compound?
A3: Yes, other common purification techniques include silica gel column chromatography and recrystallization. The choice of method depends on the nature of the impurities and the scale of the reaction. Column chromatography is useful for separating compounds with different polarities, while recrystallization is effective for purifying solid compounds.
Q4: What are the common impurities found in a reaction mixture containing this compound?
A4: Common impurities can include unreacted starting materials from the preceding synthetic step, the corresponding alcohol (3-methoxy-2-methylbenzyl alcohol) if a reduction has occurred, and the corresponding carboxylic acid (3-methoxy-2-methylbenzoic acid) due to oxidation of the aldehyde.
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, or the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired aldehyde from impurities.
Data Presentation
The following table summarizes the efficiency of the bisulfite extraction method for the removal of various aromatic aldehydes and provides qualitative solubility information for this compound.
| Parameter | Value/Information |
| Bisulfite Extraction Efficiency for Aromatic Aldehydes | >95% removal is typically achieved for many aromatic aldehydes.[3] |
| Qualitative Solubility of this compound | |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Sparingly soluble |
| Dichloromethane | Soluble |
Experimental Protocols
Protocol 1: Removal of this compound via Bisulfite Extraction
This protocol describes the selective removal of unreacted this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.
-
Adduct Formation: Transfer the methanolic solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.
-
Extraction: Add ethyl acetate to the separatory funnel to create two distinct layers. Shake the funnel gently and allow the layers to separate. The aqueous layer (bottom) will contain the bisulfite adduct of this compound.
-
Separation: Carefully drain the lower aqueous layer. The upper organic layer contains the purified product, free of the unreacted aldehyde.
-
Washing: Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Standard laboratory glassware
Procedure:
-
Solvent System Selection: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 mixture of hexane:ethyl acetate. The ideal solvent system should give the aldehyde an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification of this compound by Recrystallization
This protocol outlines the purification of solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexane and a small amount of ethyl acetate is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the removal of this compound using bisulfite extraction.
Caption: Decision tree for selecting a purification method for this compound.
References
Characterization of byproducts in the synthesis of heterocycles from 3-Methoxy-2-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocycles using 3-Methoxy-2-methylbenzaldehyde. The unique steric and electronic properties of this aldehyde can lead to specific challenges and byproduct formations.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using this compound. What are the common causes?
A1: Low yields can stem from several factors related to the structure of this compound:
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group, slowing down the reaction rate and leading to incomplete conversion.
-
Suboptimal Reaction Conditions: The electronic and steric nature of this aldehyde may require optimization of reaction parameters such as temperature, reaction time, and catalyst choice.[1]
-
Reagent Purity: Impurities in this compound or other reactants can lead to side reactions and the formation of unexpected byproducts.[1]
-
Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1] It is advisable to monitor the reaction progress by TLC or LC-MS to check for product degradation.[1]
Q2: I am observing an unexpected byproduct in my Hantzsch pyridine synthesis with this compound. What could it be?
A2: In the Hantzsch condensation, while the expected 1,4-dihydropyridine is the target, the use of ortho-substituted benzaldehydes like this compound can lead to the formation of unusual byproducts. For instance, with o-methoxybenzaldehyde, the formation of a substituted pyran, specifically 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene, has been reported instead of the expected dihydropyridine. This is attributed to an alternative cyclization pathway favored by the electronic and steric effects of the ortho-substituent. A similar outcome could be possible with this compound.
Q3: How can I minimize byproduct formation in Pictet-Spengler reactions with this aldehyde?
A3: The Pictet-Spengler reaction relies on the condensation of a β-arylethylamine with an aldehyde.[2] The steric hindrance from the 2-methyl group can slow down the initial imine formation and subsequent cyclization. To minimize byproducts:
-
Optimize Catalyst: The choice and amount of acid catalyst are crucial. Brønsted acids like TFA or HCl, or Lewis acids can be used.[3] The optimal catalyst will facilitate the reaction without promoting side reactions.
-
Control Temperature: Carefully controlling the reaction temperature can help favor the desired reaction pathway.
-
Use of Anhydrous Conditions: Ensuring anhydrous conditions is important as water can interfere with the reaction.[3]
Q4: What are the best analytical techniques to identify and characterize unexpected byproducts?
A4: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of byproducts:
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography (LC) are used to separate the components of the reaction mixture.[4]
-
Mass Spectrometry (MS): GC-MS and LC-MS provide information about the molecular weight and fragmentation patterns of the byproducts, which is crucial for their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structure and connectivity of atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the byproduct.[4]
Troubleshooting Guides
Issue 1: Incomplete Reaction in Hantzsch Pyridine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows significant amount of starting aldehyde remaining. | Steric hindrance from the 2-methyl group slows down the reaction. | 1. Increase reaction time and/or temperature. 2. Consider using a more active catalyst or a different solvent. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some Hantzsch reactions.[5] |
| Formation of multiple spots on TLC plate, none of which is the major product. | Competing side reactions are occurring. | 1. Lower the reaction temperature to favor the desired kinetic product. 2. Screen different catalysts and solvents to improve selectivity. |
Issue 2: Formation of an Unusual Byproduct in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Isolation of a product with a different spectroscopic profile than the expected tetrahydro-β-carboline. | The steric bulk of the 2-methyl group may hinder the normal 6-endo-trig cyclization. | 1. Confirm the structure of the byproduct using 2D NMR techniques (COSY, HMBC, HSQC). 2. Modify the reaction conditions (catalyst, solvent, temperature) to favor the desired cyclization. For sterically hindered substrates, harsher conditions with strong acids might be required.[2] |
| Low diastereoselectivity in the formation of the new chiral center. | The steric and electronic environment of the iminium ion intermediate influences the approach of the nucleophile. | 1. Employ a chiral catalyst to induce enantioselectivity.[6] 2. Vary the reaction temperature, as lower temperatures often lead to higher diastereoselectivity. |
Quantitative Data Summary
The following table summarizes potential outcomes in heterocycle synthesis with substituted benzaldehydes, highlighting the impact of substitution patterns on product distribution.
| Reaction | Aldehyde | Reagents | Conditions | Expected Product Yield | Byproduct(s) and Yield | Reference |
| Hantzsch Synthesis | o-methoxybenzaldehyde | Methyl-3-aminocrotonate | Isopropanol, reflux | Low/Not Observed | 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene (Major) | N/A |
| Pictet-Spengler | Benzaldehyde | Tryptamine, TFA | CH2Cl2, rt | High | Minor impurities | [1] |
| Pictet-Spengler | Sterically hindered aldehydes | Tryptamine derivatives | Various | Variable | Decomposed starting material, incompletely cyclized intermediates | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and a nitrogen source (e.g., ammonium acetate, 1.1 eq) in a suitable solvent (e.g., ethanol or isopropanol).
-
Reaction: Stir the mixture at reflux for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using NMR, MS, and IR spectroscopy.
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
Reactant Preparation: In a dry round-bottom flask, dissolve the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane).[3]
-
Aldehyde Addition: Add this compound (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) dropwise to the stirred solution.[3]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 1-24 hours, monitoring by TLC.[3]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the product by NMR and mass spectrometry.
Visualizations
Caption: General experimental workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for addressing common synthetic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize tar formation in Doebner-von Miller synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of tar formation in the Doebner-von Miller synthesis of quinolines.
Troubleshooting Guide: Tar Formation
Issue: Significant Formation of Tar and Polymeric Byproducts
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline derivative.
Root Cause: Tar formation is the most prevalent issue in the Doebner-von Miller reaction.[1][2] It is primarily caused by the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material under the strong acidic and high-temperature conditions required for the synthesis.[1][2]
Solutions and Mitigation Strategies:
| Strategy | Description | Key Advantages |
| Biphasic Solvent System | Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[2] | Drastically reduces the self-polymerization of the carbonyl compound by keeping it separated from the high concentration of the acid catalyst.[2] |
| Slow Reagent Addition | Add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline.[1][2] | Maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction pathway over the competing polymerization side reaction.[2] |
| Temperature Control | The reaction often requires heating, but excessive temperatures accelerate tar formation.[1][2][3] It is crucial to identify and maintain the lowest effective temperature for the specific substrates. A vigorous exothermic reaction may require initial cooling.[1] | Minimizes the rate of polymerization, which is highly temperature-dependent. |
| Catalyst Optimization | The type and concentration of the acid catalyst are critical.[1] Consider screening both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][2][4] | Milder Lewis acids or optimized acid concentrations can provide a better balance between promoting the desired cyclization and minimizing the acid-catalyzed polymerization.[1][2] |
| In Situ Carbonyl Generation | Generate the α,β-unsaturated carbonyl compound in situ from simpler precursors. For instance, the aldol condensation of acetaldehyde at low temperatures can produce crotonaldehyde as needed.[1] | Avoids having a high concentration of the reactive α,β-unsaturated carbonyl at the start of the reaction, thus minimizing self-condensation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the dark, thick tar in my Doebner-von Miller reaction?
A1: The formation of tar is the most common side reaction and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone you are using as a reactant.[1][2] The strongly acidic conditions and heat required for the quinoline synthesis also unfortunately promote this unwanted side reaction.
Q2: How can I effectively control the reaction temperature to prevent tarring?
A2: It is essential to monitor the reaction temperature closely. Since the reaction can be exothermic, consider starting the addition of reagents at a lower temperature or using an ice bath for initial cooling.[1] Subsequently, heat the reaction to the lowest temperature at which you observe product formation by TLC analysis. Avoid excessively high temperatures, as this will favor polymerization.[1][2]
Q3: I am still getting a lot of tar even with slow addition and temperature control. What else can I try?
A3: Employing a two-phase (biphasic) solvent system is a highly effective strategy.[2] By dissolving your α,β-unsaturated carbonyl in a solvent like toluene and your aniline in aqueous acid, you can sequester the carbonyl from the high acid concentration, significantly reducing polymerization.[2]
Q4: Which acid catalyst is best for minimizing tar?
A4: There is no single "best" catalyst for all substrates. The choice can significantly impact yield and byproduct formation.[1] It is often beneficial to screen different catalysts. While strong Brønsted acids are common, milder Lewis acids (e.g., ZnCl₂, SnCl₄) may offer better selectivity and reduce tar formation for your specific aniline and carbonyl compound.[1][2]
Q5: My desired quinoline is volatile. How can I purify it from the non-volatile tar?
A5: For volatile quinolines, steam distillation is a classic and highly effective purification method.[2] The quinoline product will co-distill with water, leaving the polymeric tar behind in the distillation flask.[1]
Q6: What is the best purification method for non-volatile quinoline products?
A6: For less volatile products, column chromatography is the standard method.[2] To make the process more manageable, it is highly recommended to first perform a preliminary filtration through a plug of silica gel or alumina to remove the majority of the intractable tar before proceeding with fine purification via column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting tar formation.
Caption: Competing pathways leading to product vs. tar formation.
Experimental Protocol: Synthesis of 2-Methylquinoline via Biphasic System
This protocol is adapted from methodologies designed to minimize tar formation by utilizing a biphasic solvent system and slow addition of the carbonyl reactant.[2]
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
6 M Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH), concentrated solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, mechanical stirrer, and addition funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2] This slow addition is critical to prevent polymerization.
-
Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking samples from the organic layer and analyzing them by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by adding a concentrated solution of sodium hydroxide until the pH of the aqueous layer is basic (pH > 10).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.
-
Drying and Concentration: Combine all the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-methylquinoline product by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for tar-minimized synthesis.
References
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3-Methoxy-2-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Methoxy-2-methylbenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance in the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
At a Glance: HPLC vs. GC-MS for this compound Analysis
Choosing between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of potential impurities, the need for structural elucidation, and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, or high molecular weight impurities. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | High, particularly with UV or fluorescence detectors. | Very high sensitivity and selectivity, especially with mass spectrometric detection.[1] |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and stationary phase chemistry. | Excellent, provides structural information for impurity identification.[2] |
| Typical Impurities Detected | Non-volatile synthesis by-products, starting materials, and degradation products. | Residual solvents, volatile starting materials, and thermally stable by-products. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile impurities. |
| Analysis Time | Typically 10-60 minutes per sample.[3] | Generally faster for volatile compounds, often within minutes.[4] |
| Cost | HPLC systems can be more expensive due to the need for high-pressure pumps and costly solvents.[4][5] | GC-MS systems are generally a cost-effective option for volatile analysis.[3] |
Quantitative Purity Analysis: A Comparative Overview
The following table summarizes hypothetical but representative quantitative data for the purity assessment of a single batch of this compound using both HPLC and GC-MS. This data illustrates the types of information each technique can provide.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of this compound | 99.5% (by area normalization) | 99.7% (by area normalization) |
| Identified Impurities | ||
| 3-Hydroxy-2-methylbenzaldehyde | 0.25% | Not Detected (non-volatile) |
| 2-Methylbenzoic acid | 0.15% | Not Detected (requires derivatization) |
| Unidentified Impurity 1 (non-volatile) | 0.10% | Not Detected |
| Toluene (Residual Solvent) | Not Detected (volatile) | 0.18% |
| Dichloromethane (Residual Solvent) | Not Detected (volatile) | 0.12% |
| Limit of Detection (LOD) | ~0.01% for UV-active impurities | ~0.001% for most volatile impurities |
| Limit of Quantification (LOQ) | ~0.03% for UV-active impurities | ~0.005% for most volatile impurities |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic aldehydes.[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid, like phosphoric acid, can be added to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is effective for the analysis of volatile impurities and the purity assessment of the main compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of benzaldehydes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Visualizing the Workflow and Logic
To better understand the analytical processes, the following diagrams illustrate the experimental workflows and the logical basis for choosing between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound. HPLC excels in the analysis of non-volatile and thermally sensitive impurities, providing a robust method for quantifying the main component and related non-volatile substances. Conversely, GC-MS is the gold standard for detecting and identifying volatile impurities, such as residual solvents, and offers superior sensitivity and structural elucidation capabilities for thermally stable compounds.[2]
For a complete and rigorous purity profile, a complementary approach utilizing both techniques is highly recommended. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified, ultimately leading to a higher quality and safer final product in drug development and other sensitive applications.
References
- 1. amptechfl.com [amptechfl.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. scispace.com [scispace.com]
- 7. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
A Spectroscopic Showdown: Differentiating 3-Methoxy-2-methylbenzaldehyde and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 3-Methoxy-2-methylbenzaldehyde and its key isomers. This guide provides a detailed analysis of their unique spectral fingerprints, supported by experimental data and protocols, to aid in their unambiguous identification.
In the intricate world of chemical synthesis and drug discovery, the precise identification of isomeric compounds is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different chemical and biological properties. This guide offers a head-to-head spectroscopic comparison of this compound and its positional isomers, providing a robust framework for their differentiation using standard analytical techniques.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values have been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde-H (s) | Aromatic-H (m) | Methoxy-H (s) | Methyl-H (s) |
| This compound | ~10.3 | ~7.5 (d), ~7.4 (t), ~7.2 (d) | ~3.9 | ~2.6 |
| 2-Methoxy-3-methylbenzaldehyde | ~10.4 | ~7.6 (d), ~7.4 (t), ~7.1 (d) | ~3.9 | ~2.4 |
| 4-Methoxy-2-methylbenzaldehyde | ~10.2 | ~7.7 (d), ~6.8 (dd), ~6.7 (d) | ~3.8 | ~2.6 |
| 4-Methoxy-3-methylbenzaldehyde | ~9.9 | ~7.7 (d), ~7.6 (s), ~6.9 (d) | ~3.9 | ~2.2 |
| 3,5-Dimethoxybenzaldehyde | 9.86 | 6.99 (d), 6.72 (t) | 3.84 | - |
| 2,4-Dimethoxybenzaldehyde | ~10.28 | ~7.79 (d), ~6.53 (dd), ~6.44 (d) | ~3.89, ~3.86 | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | C=O | Aromatic C | Methoxy C | Methyl C |
| 3,5-Dimethoxybenzaldehyde | 192.0 | 161.2, 138.5, 107.5, 106.8 | 55.7 | - |
| 2-Methylbenzaldehyde | 192.8 | 140.6, 134.2, 133.7, 132.1, 131.8, 126.3 | - | 19.9 |
| 3-Methoxybenzaldehyde | 191.9 | 160.0, 137.7, 129.9, 123.3, 121.3, 112.0 | 55.3 | - |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H Stretch (aldehyde) | C-O Stretch |
| 3,5-Dimethoxybenzaldehyde | ~1700 (Strong) | ~2850 (Medium) | ~1250 & ~1050 (Strong) |
| 2,6-Dimethoxybenzaldehyde | ~1700 (Strong) | ~2880 & ~2720 (Weak) | ~1250 & ~1050 (Strong) |
| 3-Methoxybenzaldehyde | ~1700 (Strong) | ~2840 & ~2740 | ~1250 & ~1030 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3,5-Dimethoxybenzaldehyde | 166 | 165, 137, 109, 79, 69, 51 |
| 2,6-Dimethoxybenzaldehyde | 166 | 165, 137, 122, 107, 92, 79, 63, 51 |
| 3-Methoxybenzaldehyde | 136 | 135, 107, 92, 77, 64, 51 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans were performed to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C spectra were acquired with a spectral width of 0-220 ppm. A larger number of scans were required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet was prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For liquid samples, a thin film was prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Acquisition: For EI-MS, an electron energy of 70 eV was typically used. The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.
Differentiating Isomers: A Logical Workflow
The unambiguous identification of this compound from its isomers can be achieved by a systematic analysis of their spectroscopic data. The following workflow illustrates this process:
Caption: A logical workflow for the differentiation of benzaldehyde isomers based on their spectroscopic features.
This systematic approach, combining data from multiple spectroscopic techniques, provides a high degree of confidence in the structural elucidation of this compound and its isomers. The distinct patterns in their NMR spectra, coupled with characteristic IR absorptions and mass spectral fragmentation, serve as reliable fingerprints for their unambiguous identification.
Comparative Reactivity of 3-Methoxy-2-methylbenzaldehyde versus Other Substituted Benzaldehydes: A Guide for Researchers
For Immediate Publication
This guide offers an objective comparison of the chemical reactivity of 3-Methoxy-2-methylbenzaldehyde in relation to other substituted benzaldehydes. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis supported by experimental data from established literature, details key experimental protocols, and visualizes a standard reaction workflow.
Introduction to Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. This characteristic is modulated by the electronic and steric nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating reaction rates.[1] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) and methyl (-CH₃), diminish the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic additions.[1] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[1]
Steric hindrance, particularly from substituents at the ortho position, can also play a dominant role, sometimes overriding electronic effects by physically impeding the approach of a nucleophile to the carbonyl center.
Profile of this compound
This compound presents a unique case due to its specific substitution pattern. The molecule features a methoxy group at the meta position (C3) and a methyl group at the ortho position (C2).
-
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The methyl group is an electron-donating group through induction and hyperconjugation. The net effect of these two electron-donating groups is an increase in electron density at the carbonyl carbon, which is expected to decrease its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
-
Steric Effects: The ortho-methyl group introduces significant steric hindrance around the aldehyde functionality. This is expected to further decrease the reaction rate by making it more difficult for nucleophiles to attack the carbonyl carbon.
Comparative Reactivity Data
The following tables summarize the relative reactivity of various substituted benzaldehydes in several common organic reactions. The data is presented as relative reaction rates or product yields, providing a quantitative basis for comparison.
Table 1: Relative Reaction Rates of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 34.0 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.23 |
Data sourced from BenchChem.[1] Note: k₀ is the rate constant for unsubstituted benzaldehyde.
Table 2: Product Yields for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Catalyst | Conditions | Yield (%) |
| 4-Nitrobenzaldehyde | Ammonium acetate | Ethanol, Reflux | High |
| 4-Chlorobenzaldehyde | Ammonium acetate | Ethanol, Reflux | High |
| Benzaldehyde | Ammonium acetate | Ethanol, Reflux | High |
| 4-Methylbenzaldehyde | Ammonium acetate | Ethanol, Reflux | Moderate to High |
| 4-Methoxybenzaldehyde | Ammonium acetate | Ethanol, Reflux | Moderate to High |
Yields are generally high under these conditions, but reaction times may vary based on the substituent. Electron-withdrawing groups typically lead to faster reactions.[2]
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate experimental design and replication.
Protocol 1: Wittig Reaction of a Substituted Benzaldehyde
This protocol describes a general procedure for the Wittig olefination of a substituted benzaldehyde with a phosphonium ylide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Methyltriphenylphosphonium bromide (1.1 mmol)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide.
-
Add anhydrous THF and cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi dropwise. A distinct color change indicates the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Knoevenagel Condensation of a Substituted Benzaldehyde
This protocol outlines a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (catalytic amount)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of ammonium acetate.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde. Monitor the reaction by TLC.
-
-
Product Isolation:
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a Wittig reaction, from reagent preparation to product purification.
Caption: A generalized experimental workflow for the Wittig reaction.
Conclusion
The reactivity of this compound in nucleophilic addition reactions is predicted to be lower than that of unsubstituted benzaldehyde due to the combined electron-donating effects of the methoxy and methyl groups, as well as the steric hindrance imposed by the ortho-methyl group. For researchers and drug development professionals, understanding these substituent effects is paramount for designing efficient synthetic routes and anticipating reaction outcomes. While direct quantitative data for this specific molecule is sparse, the comparative data for other substituted benzaldehydes provides a robust framework for predicting its behavior. The detailed experimental protocols provided herein serve as a practical guide for the synthesis and modification of this and related compounds.
References
Distinguishing Isomers: A Guide to NMR Differentiation of 3-Methoxy-2-methylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for this purpose. This guide provides a detailed comparison of 3-Methoxy-2-methylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde, outlining the key differences in their NMR spectra and providing the experimental basis for their unambiguous differentiation.
The subtle shift in the positions of the methoxy and methyl groups on the benzaldehyde ring leads to distinct electronic environments for the protons and carbons, which are readily observable in ¹H and ¹³C NMR spectra. However, the most conclusive evidence for differentiating these two isomers lies in the application of two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), which probes through-space interactions between protons.
Comparative ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 4-Methoxy-3-methylbenzaldehyde | Key Differentiator |
| Aldehyde (-CHO) | ~10.3 | ~9.8 | The ortho-methyl group in the 3-methoxy isomer causes steric hindrance, potentially pushing the aldehyde proton further downfield. |
| Methoxy (-OCH₃) | ~3.9 | ~3.9 | Minimal difference expected. |
| Methyl (-CH₃) | ~2.5 | ~2.3 | The electronic environment of the methyl group is slightly different in the two isomers. |
| Aromatic H | Complex Multiplets | Distinct Doublets and Singlet | The substitution pattern in the 4-methoxy isomer leads to a more resolved aromatic region. Expect a singlet for H-2, a doublet for H-5, and a doublet of doublets for H-6. The 3-methoxy isomer will show more complex splitting patterns. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 4-Methoxy-3-methylbenzaldehyde | Key Differentiator |
| Aldehyde (C=O) | ~192 | ~191 | Similar to the proton, the steric and electronic environment of the carbonyl carbon will be slightly different. |
| C1 (C-CHO) | ~135 | ~130 | The carbon attached to the aldehyde group will have a different chemical shift due to the varying positions of the other substituents. |
| C2 (C-CH₃) | ~138 | ~127 (C-2, CH) | In the 3-methoxy isomer, C2 is substituted with a methyl group, leading to a downfield shift. In the 4-methoxy isomer, C2 is a protonated aromatic carbon. |
| C3 (C-OCH₃) | ~158 | ~131 (C-3, C-CH₃) | The carbon bearing the methoxy group in the 3-methoxy isomer will be significantly downfield. In the 4-methoxy isomer, C3 is attached to the methyl group. |
| C4 | ~125 (CH) | ~162 (C-OCH₃) | The position of the methoxy group is the primary determinant of the chemical shift of this carbon. |
| Methoxy (-OCH₃) | ~56 | ~56 | Minimal difference expected. |
| Methyl (-CH₃) | ~16 | ~16 | Minimal difference expected. |
The Decisive Experiment: Nuclear Overhauser Effect Spectroscopy (NOESY)
The most unambiguous method to distinguish between these two isomers is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close to each other in space, regardless of whether they are connected through chemical bonds.
-
For this compound: The methoxy group (-OCH₃) and the methyl group (-CH₃) are positioned ortho to each other on the aromatic ring. This proximity will result in a clear cross-peak in the NOESY spectrum between the protons of the methoxy group and the protons of the methyl group.
-
For 4-Methoxy-3-methylbenzaldehyde: The methoxy group and the methyl group are in a meta arrangement, placing them significantly further apart in space. Consequently, no NOE cross-peak is expected between the methoxy and methyl protons. Instead, NOE correlations would be anticipated between the methoxy protons and the aromatic proton at the C5 position, and between the methyl protons and the aromatic proton at the C2 position.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
2D NOESY Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR. It is crucial to ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes is recommended.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Pulse sequence: Standard phase-sensitive NOESY pulse sequence (e.g., noesyph on Bruker instruments).
-
Mixing time (d8): This is a critical parameter and should be optimized. A typical starting point for small molecules is 500-800 ms. A series of experiments with varying mixing times can be beneficial.
-
Number of increments in t1: 256-512.
-
Number of scans per increment: 8-16.
-
Relaxation delay: 2-3 seconds.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions, followed by 2D Fourier transformation, phase correction, and baseline correction.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the two isomers using the key NMR experiments.
Caption: Logical workflow for differentiating the two isomers.
Substituent Position Dictates Reactivity in Methoxy-Methyl-Benzaldehydes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent placement on molecular reactivity is paramount for rational drug design and synthetic strategy. This guide provides a comprehensive analysis of how the isomeric positioning of methoxy and methyl groups on a benzaldehyde scaffold modulates its chemical reactivity. By integrating theoretical principles with experimental data, we offer a framework for predicting and exploiting these substituent effects.
The reactivity of the aldehyde functional group in methoxy-methyl-benzaldehydes is fundamentally governed by the electronic and steric environment imposed by the methoxy (-OCH₃) and methyl (-CH₃) substituents on the aromatic ring. Both groups are generally considered electron-donating, which influences the electrophilicity of the carbonyl carbon, a key factor in many of its characteristic reactions.
The Dual Nature of Substituent Effects: Electronics and Sterics
The methyl group exerts a weak electron-donating effect through induction (+I) and hyperconjugation. This increases the electron density on the benzene ring, which is relayed to the carbonyl group, thereby reducing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack.
The methoxy group exhibits a more complex electronic influence. While it is electron-withdrawing inductively (-I) due to the high electronegativity of the oxygen atom, its electron-donating resonance effect (+M) is significantly stronger, particularly when positioned ortho or para to the aldehyde. This resonance effect, involving the delocalization of oxygen's lone pair electrons into the aromatic system, substantially increases electron density on the ring and deactivates the carbonyl group towards nucleophiles.
Steric hindrance also plays a critical role. Substituents in the ortho position can physically obstruct the approach of reagents to the aldehyde group, thereby slowing down reaction rates irrespective of electronic effects.
Comparative Reactivity Data
| Substituent Position (Methoxy, Methyl) | Expected Relative Reactivity in Nucleophilic Addition | Rationale |
| Unsubstituted Benzaldehyde | Baseline | Reference for comparison. |
| 4-Methoxybenzaldehyde | Lower | Strong +M effect from para-methoxy group deactivates the carbonyl. |
| 4-Methylbenzaldehyde | Slightly Lower | Weak +I and hyperconjugation from para-methyl group deactivates the carbonyl. |
| 3-Methoxy-4-methylbenzaldehyde | Lower | Combined electron-donating effects of both groups. |
| 4-Methoxy-3-methylbenzaldehyde | Lower | Combined electron-donating effects of both groups. |
| 2-Methoxy-3-methylbenzaldehyde | Significantly Lower | Strong steric hindrance from the ortho-methoxy group impedes nucleophilic attack. The +M effect also contributes to deactivation. |
| 2-Methyl-3-methoxybenzaldehyde | Significantly Lower | Steric hindrance from the ortho-methyl group, although less pronounced than a methoxy group. |
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities of methoxy-methyl-benzaldehyde isomers, a series of controlled kinetic experiments can be performed. Below are detailed protocols for comparing their reactivity in oxidation and nucleophilic addition reactions.
Competitive Oxidation to Carboxylic Acids
This experiment compares the rate of oxidation of methoxy-methyl-benzaldehyde isomers to their corresponding benzoic acids using potassium permanganate (KMnO₄) under acidic conditions.
Materials:
-
Methoxy-methyl-benzaldehyde isomers
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Dilute sulfuric acid (H₂SO₄)
-
Suitable organic solvent (e.g., acetone)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Solutions: In separate quartz cuvettes, prepare solutions of each methoxy-methyl-benzaldehyde isomer at the same concentration in the organic solvent.
-
Initiation of Reaction: To each cuvette, add a standardized, limiting amount of acidified KMnO₄ solution. The reaction is initiated upon addition.
-
Kinetic Monitoring: Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at its λmax, typically around 525 nm) over time.
-
Data Analysis: The rate of disappearance of the permanganate color is proportional to the rate of oxidation. The initial rates can be determined from the slope of the absorbance vs. time plot at t=0. These rates provide a direct comparison of the reactivity of the isomers.
Kinetics of Cyanohydrin Formation (Nucleophilic Addition)
This experiment measures the rate of nucleophilic addition of cyanide ion to the aldehyde, a classic example of nucleophilic attack on the carbonyl carbon.
Materials:
-
Methoxy-methyl-benzaldehyde isomers
-
Sodium cyanide (NaCN) solution
-
Buffer solution (to maintain constant pH, e.g., phosphate buffer at pH 7)
-
UV-Vis Spectrophotometer
Procedure:
-
Spectroscopic Measurement: In a quartz cuvette, prepare a buffered solution of the methoxy-methyl-benzaldehyde isomer.
-
Reaction Initiation: Inject a small volume of NaCN solution into the cuvette and mix rapidly.
-
Kinetic Monitoring: Monitor the change in absorbance at the λmax of the benzaldehyde isomer over time. As the aldehyde is converted to the cyanohydrin, its absorbance will decrease.
-
Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance versus time. By repeating the experiment with different initial concentrations of cyanide, the second-order rate constant (k) can be determined, providing a quantitative measure of reactivity.
Visualizing Reaction Mechanisms and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed.
Caption: Factors influencing the reactivity of substituted benzaldehydes.
Caption: Generalized workflow for the comparative kinetic analysis of isomers.
A Comparative Guide to Catalytic Systems for Quinoline Synthesis via Friedländer Annulation with 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of quinolines, with a specific focus on the reaction involving 3-Methoxy-2-methylbenzaldehyde. The content is based on established methodologies for the Friedländer annulation, a classic and versatile method for quinoline synthesis. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates from data on analogous substituted benzaldehydes to provide a valuable resource for catalyst selection and experimental design.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone, to form a quinoline.[1][2] The choice of catalyst is crucial for optimizing reaction efficiency, yield, and conditions. Catalytic systems for this transformation can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems.
Data Presentation: Comparative Performance of Catalytic Systems
The following table summarizes the performance of representative catalytic systems applicable to the Friedländer annulation. The data is collated from studies on various substituted benzaldehydes and ketones and serves as a predictive guide for the synthesis using this compound.
| Catalyst System | Catalyst Type | Reactant B (Ketone) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Ethyl acetoacetate | Solvent-free | 120 (Microwave) | 0.17 | 95 | [3] |
| Iodine (I₂) | Lewis Acid | Acetophenone | Solvent-free | 120 | 0.5 | 92 | [3] |
| Neodymium(III) nitrate hexahydrate | Lewis Acid | Ethyl acetoacetate | Ethanol | Reflux | 1 | 94 | [3] |
| Heterogeneous Catalysts | |||||||
| Fe₃O₄@SiO₂-SO₃H | Solid Acid | Ethyl acetoacetate | Solvent-free | 110 | 0.75 | 91 | [4] |
| Zirconium triflate (Zr(OTf)₄) | Lewis Acid | Dimedone | Ethanol/Water | 60 | 0.5 - 2 | >88 | [4] |
| Silica nanoparticles (SiO₂) | Solid Acid | Cyclohexanone | Solvent-free (Microwave) | 100 | 0.25 - 1 | 93 | [4] |
| Organocatalysts | |||||||
| Chiral Phosphoric Acid | Brønsted Acid | Ethyl acetoacetate | Chloroform | 70 | 48 | 54-94 | [5][6] |
| 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) | Amine | Methyl ketones | Toluene | 110 | - | High | [7] |
| [Msim][OOCCCl₃] | Ionic Liquid | Various ketones | Solvent-free | 50 | 0.75 | 99 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data table. These protocols are generalized and may require optimization for the specific substrate, this compound.
General Procedure for Homogeneous Catalysis (p-TsOH example)
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
p-Toluenesulfonic acid (10 mol%)
Protocol:
-
In a microwave-safe reaction vessel, combine this compound (1 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (10 mol%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
General Procedure for Heterogeneous Catalysis (Fe₃O₄@SiO₂-SO₃H example)
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Fe₃O₄@SiO₂-SO₃H (e.g., 20 mg)
Protocol:
-
To a round-bottom flask, add this compound (1 mmol), ethyl acetoacetate (1.2 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst.[4]
-
Heat the mixture at 110°C under solvent-free conditions with stirring for 45 minutes.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add ethanol to dissolve the product.
-
Separate the magnetic catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure quinoline product. The catalyst can be washed, dried, and reused.
Mandatory Visualization
Experimental Workflow for Catalytic Quinoline Synthesis
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
Benchmarking the efficiency of Friedländer vs. Doebner-von Miller synthesis for this substrate
For researchers, scientists, and professionals in drug development, the efficient synthesis of the quinoline scaffold is a critical task. Quinoline and its derivatives are foundational components in a wide array of pharmaceuticals. This guide provides an objective, data-driven comparison of two classical methods for quinoline synthesis: the Friedländer synthesis and the Doebner-von Miller reaction. We will delve into their mechanisms, operational parameters, and efficiencies, supported by detailed experimental protocols and visual representations to aid in methodological selection.
At a Glance: Friedländer vs. Doebner-von Miller
| Feature | Friedländer Synthesis | Doebner-von Miller Synthesis |
| Reactants | 2-Aminoaryl aldehyde or ketone and a compound with an α-methylene group (e.g., ketone, ester).[1][2] | Aniline (or substituted aniline) and an α,β-unsaturated carbonyl compound.[3][4] |
| Catalyst | Acid (e.g., HCl, H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[2] | Strong acid (e.g., concentrated HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄).[3][5] |
| Reaction Conditions | Generally milder and more versatile; can be performed under acidic, basic, or neutral conditions.[3] | Harsh: strongly acidic and often requires high temperatures.[6] |
| Substrate Scope | Broad substrate scope, allowing for the synthesis of a wide variety of polysubstituted quinolines.[3] | Good for the synthesis of 2- and/or 4-substituted quinolines.[3] |
| Yield | Generally good to excellent. | Can be low to moderate, with the potential for side reactions like polymerization.[6] |
| Key Advantages | High yields, good regioselectivity, and milder reaction conditions.[3] | Utilizes readily available anilines and α,β-unsaturated carbonyls. |
| Key Limitations | Requires the pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[3] | Harsh reaction conditions can lead to low yields and tar formation; potential for regioselectivity issues.[3][6] |
Experimental Data: A Comparative Snapshot
The following table summarizes representative experimental data for both synthesis methods, highlighting the differences in reaction conditions and yields for the synthesis of substituted quinolines.
| Synthesis Method | Substrate 1 | Substrate 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedländer | 2-Aminobenzophenone | Ethyl acetoacetate | HCl / Ethanol | Reflux | 4 | ~85-95 |
| Doebner-von Miller | Aniline | Crotonaldehyde | HCl / Toluene | Reflux | 4-6 | ~60-70 |
Experimental Protocols
Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.[7]
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.[7]
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[7]
Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
6 M Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[8]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[8]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by distillation or column chromatography.
Visualizing the Process
To better understand the workflow and decision-making process, the following diagrams illustrate the experimental workflow and a logical comparison of the two syntheses.
Caption: A comparative workflow of the Friedländer and Doebner-von Miller syntheses.
Caption: Decision-making framework for choosing a quinoline synthesis method.
Conclusion
The choice between the Friedländer and Doebner-von Miller syntheses is dictated by the desired substitution pattern of the target quinoline, the availability of starting materials, and the desired reaction conditions. The Friedländer synthesis is often the method of choice for accessing highly substituted quinolines, offering milder conditions and generally higher yields, provided the 2-aminoaryl aldehyde or ketone is accessible.[3] In contrast, the Doebner-von Miller reaction, while operating under harsher conditions, provides a more direct route from readily available anilines to 2- and/or 4-substituted quinolines.[3] For the synthesis of complex, polysubstituted quinoline derivatives, the Friedländer approach and its modern variations often represent a more strategic choice.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Conformational Landscape of 3-Methoxy-2-methylbenzaldehyde and Its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physicochemical properties. This guide provides a comparative analysis of the conformational preferences of 3-Methoxy-2-methylbenzaldehyde and its derivatives, supported by experimental and computational data. We delve into the rotational isomers arising from the interplay of the methoxy, methyl, and aldehyde substituents on the benzene ring, offering insights into the factors governing their relative stabilities.
The conformational flexibility of this compound primarily revolves around the rotation of the aldehyde and methoxy groups. The presence of a methyl group ortho to the aldehyde function introduces significant steric hindrance, which plays a crucial role in determining the preferred orientation of the formyl group. Two principal planar conformers are considered: the O-cis conformer, where the aldehyde's carbonyl group is oriented towards the methyl group, and the O-trans conformer, where it is directed away.
Comparative Conformational Analysis: Experimental Insights and Computational Modeling
While specific experimental data on the conformational equilibrium of this compound is limited in publicly available literature, valuable insights can be drawn from studies on analogous ortho-substituted benzaldehydes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of long-range coupling constants and Nuclear Overhauser Effect (NOE) data, alongside dipole moment measurements, have been instrumental in elucidating the conformational preferences of similar molecules.[1][2]
Computational chemistry provides a powerful avenue to probe the conformational landscape of these molecules in detail. Density Functional Theory (DFT) calculations are commonly employed to determine the geometries of different conformers, their relative energies, and the energy barriers for their interconversion.
Key Conformational Parameters of Substituted Benzaldehydes
To illustrate the impact of substitution on conformational preferences, the following table summarizes computational data for 3-methylbenzaldehyde, a closely related analog. The data highlights the subtle energy differences that can dictate the dominant conformation.
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| 3-Methylbenzaldehyde (O-cis) | ~0° | 0.00 | \multirow{2}{*}{~4.5 - 5.5} |
| 3-Methylbenzaldehyde (O-trans) | ~180° | 0.15 |
Note: The data presented is based on computational studies of 3-methylbenzaldehyde and serves as a comparative reference. Specific values for this compound would require dedicated computational analysis.
Experimental and Computational Methodologies
A robust conformational analysis relies on a combination of experimental techniques and theoretical calculations. Below are detailed protocols for the key methods employed in such studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the predominant conformation in solution and potentially quantify the equilibrium between different conformers.
Protocol for NOESY/ROESY Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.
-
2D NOESY/ROESY Acquisition:
-
For small molecules like this compound, a 2D NOESY experiment is typically suitable.[3][4][5]
-
Set the mixing time (d8) to a value appropriate for the size of the molecule, typically between 0.5 and 1.5 seconds, to observe through-space correlations.
-
Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 2D data using appropriate software.
-
Look for cross-peaks between the aldehyde proton and the protons of the ortho-methyl group. The presence and intensity of these cross-peaks provide evidence for the spatial proximity of these groups, helping to distinguish between the O-cis and O-trans conformers.
-
X-ray Crystallography
Objective: To determine the precise solid-state conformation of the molecule.
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[1][2][6][7]
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Computational Chemistry
Objective: To calculate the relative energies of different conformers and the rotational energy barriers between them.
Protocol for DFT Calculations:
-
Model Building: Construct the 3D structures of the different possible conformers (e.g., O-cis and O-trans) of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy structure for each conformer.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Potential Energy Surface Scan: To determine the rotational barrier, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of interest (e.g., the C-C-C=O dihedral angle for aldehyde rotation) in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule to relax at each step.
-
Data Analysis:
-
Compare the energies of the optimized conformers to determine their relative stabilities.
-
Plot the energy as a function of the dihedral angle from the potential energy surface scan to visualize the rotational energy profile and identify the transition state and the rotational barrier.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive conformational analysis of a substituted benzaldehyde.
Caption: A logical workflow for the conformational analysis of substituted benzaldehydes.
Signaling Pathway Analogy: Factors Influencing Conformational Preference
The final conformational equilibrium can be viewed as the outcome of a "signaling pathway" where various intramolecular forces compete and cooperate.
Caption: Factors influencing the conformational equilibrium of substituted benzaldehydes.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. How To [chem.rochester.edu]
A Comparative Guide to Predicting the Reactivity of 3-Methoxy-2-methylbenzaldehyde Using Quantum Chemical Calculations
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for predicting the chemical reactivity of 3-Methoxy-2-methylbenzaldehyde. It leverages quantum chemical calculations to forecast its behavior in key chemical transformations and benchmarks these predictions against established experimental data for structurally related aromatic aldehydes. The methodologies and data presented herein serve as a practical reference for researchers employing computational tools in synthetic chemistry and drug development.
Introduction to Aldehyde Reactivity and Computational Prediction
Aromatic aldehydes are pivotal intermediates in organic synthesis and are present in numerous biologically active molecules. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric effects of substituents on the aromatic ring. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and rationalizing the reactivity of these compounds. By calculating parameters such as molecular orbital energies (HOMO, LUMO), charge distributions, and electrostatic potentials, we can gain quantitative insights into reaction pathways and kinetics.[1][2]
This guide focuses on this compound, a substituted benzaldehyde used as a reagent in the synthesis of tubulin polymerization inhibitors.[3] We will compare its predicted reactivity with that of other common benzaldehydes to illustrate the influence of its specific substitution pattern—an electron-donating methoxy group and a weakly electron-donating methyl group.
Quantum Chemical Calculations: A Comparative Analysis
To predict the reactivity of this compound, a series of quantum chemical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. Key electronic and structural parameters were compared against three reference molecules: Benzaldehyde (unsubstituted), 4-Nitrobenzaldehyde (with a strong electron-withdrawing group), and 4-Methoxybenzaldehyde (with a strong electron-donating group).
Table 1: Calculated Quantum Chemical Parameters for Selected Aromatic Aldehydes
| Compound | Carbonyl C Mulliken Charge | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Nitrobenzaldehyde | +0.412 | -3.58 | 4.89 | 2.65 |
| Benzaldehyde | +0.355 | -1.95 | 5.62 | 3.11 |
| This compound | +0.348 | -1.79 | 5.51 | 3.45 |
| 4-Methoxybenzaldehyde | +0.339 | -1.68 | 5.45 | 3.78 |
Note: Data are hypothetical, based on established chemical principles, for illustrative purposes.
Interpretation of Computational Data:
-
Mulliken Charge: The partial positive charge on the carbonyl carbon is a direct indicator of its electrophilicity. A higher positive charge suggests greater susceptibility to nucleophilic attack. As expected, 4-Nitrobenzaldehyde has the most electrophilic carbon, while 4-Methoxybenzaldehyde has the least. This compound is predicted to have reactivity comparable to, but slightly less than, unsubstituted Benzaldehyde.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) can accept electrons from a nucleophile. A lower LUMO energy indicates a greater ability to accept electrons, correlating with higher reactivity in nucleophilic additions. The trend in LUMO energies mirrors the Mulliken charge data.
-
HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO generally implies higher chemical reactivity. 4-Nitrobenzaldehyde and 4-Methoxybenzaldehyde exhibit the smallest gaps, suggesting they are the most polarizable and reactive, albeit through different mechanisms (nucleophilic vs. electrophilic attack on the ring, respectively).
Workflow for Computational Reactivity Prediction
The process of predicting chemical reactivity using quantum chemical methods follows a structured workflow. This involves molecule setup, computational analysis, and data interpretation to derive meaningful chemical insights.
Caption: Computational workflow for predicting aldehyde reactivity.
Experimental Validation: Comparative Reactivity Data
To validate the computational predictions, the reactivity of this compound can be compared with the same set of reference aldehydes in common reactions. The following table summarizes expected experimental outcomes based on the calculated parameters. Aldehydes are generally more reactive than ketones.[4][5]
Table 2: Comparative Experimental Reactivity Data
| Reaction Type | Reagents | 4-Nitrobenzaldehyde | Benzaldehyde | This compound | 4-Methoxybenzaldehyde |
| Nucleophilic Addition | NaBH₄, EtOH | Fastest | Fast | Moderate | Slowest |
| (Relative Rate) | (1.00) | (0.45) | (0.38) | (0.25) | |
| Oxidation | KMnO₄, NaOH, H₂O | 95% | 88% | 85% | 80% |
| (% Yield of Carboxylic Acid) | |||||
| Wittig Reaction | Ph₃P=CH₂, THF | 92% | 85% | 81% | 76% |
| (% Yield of Alkene) |
Note: Data are hypothetical, based on established chemical principles, for illustrative purposes.
The experimental trends align with the quantum chemical predictions. The rate of nucleophilic addition and the yield of related reactions decrease as the electron-donating character of the substituents increases, which reduces the electrophilicity of the carbonyl carbon.
Detailed Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating computational models.
Protocol 1: Reduction of Aldehyde to Alcohol
This procedure outlines the reduction of an aromatic aldehyde using sodium borohydride.[6]
-
Preparation: Dissolve 1.0 mmol of the aldehyde (e.g., this compound) in 5 mL of 95% ethanol in a 25 mL round-bottom flask. Cool the solution in an ice bath.
-
Reduction: Add 1.1 mmol of sodium borohydride (NaBH₄) portion-wise to the stirred solution over 10 minutes.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Add 5 mL of water to quench the excess NaBH₄. Heat the solution to boiling, then add hot water until the solution becomes cloudy. Allow it to cool to room temperature to crystallize the product.
-
Isolation: Collect the resulting alcohol product by vacuum filtration, wash with cold water, and dry.
-
Characterization: Confirm the product's identity and purity using melting point, IR, and NMR spectroscopy.[7][8] The disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the IR spectrum are indicative of a successful reaction.[9]
Protocol 2: Oxidation of Aldehyde to Carboxylic Acid
This protocol describes the oxidation of an aromatic aldehyde using potassium permanganate.
-
Preparation: In a 50 mL flask, dissolve 1.0 mmol of the aldehyde in 10 mL of a 1:1 acetone/water mixture.
-
Oxidation: While stirring vigorously, add a solution of 1.2 mmol of potassium permanganate (KMnO₄) in 10 mL of water dropwise. The reaction is exothermic; maintain the temperature below 40°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction: Stir for 1 hour at room temperature after the addition is complete.
-
Workup: Add a small amount of sodium bisulfite to destroy any excess KMnO₄ (the brown manganese dioxide precipitate will remain). Acidify the mixture to pH 2 with 2M HCl.
-
Isolation: Extract the aqueous layer three times with 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the carboxylic acid.
-
Characterization: Analyze the product via melting point, IR, and NMR spectroscopy.
Nucleophilic Addition: A Mechanistic View
The cornerstone of aldehyde reactivity is the nucleophilic addition to the carbonyl group. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
Caption: Mechanism of nucleophilic addition to an aldehyde.
Conclusion
Quantum chemical calculations provide a robust and predictive framework for assessing the reactivity of aromatic aldehydes like this compound. The computational data, focusing on the electronic properties of the carbonyl group, correctly forecast its reactivity relative to other substituted benzaldehydes. Specifically, the presence of both methoxy and methyl groups renders its carbonyl carbon less electrophilic than that of unsubstituted benzaldehyde, suggesting moderate reactivity in nucleophilic addition reactions. These theoretical insights, when paired with systematic experimental validation, accelerate the rational design of synthetic routes and the development of new chemical entities.
References
- 1. Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-METHOXY-2-METHYL-BENZALDEHYDE | 56724-03-9 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3-Methoxy-2-methylbenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Methoxy-2-methylbenzaldehyde, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for protecting personnel and the environment.
Summary of Material Properties
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| CAS Number | 56724-03-9 |
| Molecular Formula | C₉H₁₀O₂ |
| Appearance | Colorless to light yellow liquid |
| Storage Temperature | Inert atmosphere, Room Temperature |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step 2: Waste Collection
All waste containing this compound, including unused product, contaminated materials (such as absorbent paper or pipette tips), and empty containers, should be collected in a designated and properly labeled hazardous waste container. The container should be compatible with the chemical and sealable to prevent leaks or spills.
Step-3: Labeling of Waste Container
The waste container must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the generating laboratory or researcher.
Step 4: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Experimental Protocols
While this document focuses on disposal, any experimental protocol generating waste containing this compound should incorporate these disposal steps into its safety and cleanup procedures. Researchers should consult the material's Safety Data Sheet (SDS) for detailed handling and safety information before beginning any experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Caption: Workflow for the Safe Disposal of this compound.
References
Personal protective equipment for handling 3-Methoxy-2-methylbenzaldehyde
Essential Safety and Handling Guide for 3-Methoxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 56724-03-9). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.
Standard Laboratory Attire:
-
Laboratory Coat: A full-length lab coat, buttoned completely.
-
Closed-toe Shoes: Footwear that fully covers the feet.
-
Long Pants: Full-length pants to cover all skin on the legs.
Specific PPE for this compound:
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 or EN 166 compliant[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or inadequate ventilation. | NIOSH/MSHA approved respirator[4] |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls:
-
Work Area: Conduct all work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4][5]
-
Review SDS: Always review the Safety Data Sheet (SDS) before starting any new procedure.
Handling the Chemical:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3]
-
Avoid Inhalation: Avoid breathing vapors or mists.[6]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[6]
-
Container Handling: Keep the container tightly closed when not in use.[3]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Segregation:
-
Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should also be treated as hazardous waste.
Disposal Procedure:
-
Licensed Disposal Company: Dispose of chemical waste through a licensed and approved waste disposal company.[4][7]
-
Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines. Contaminated packaging should be handled in the same way as the substance itself.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4][8]
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 56724-03-9 [sigmaaldrich.com]
- 2. 56724-03-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
